Dabinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAATJJIDGOMQ-AYPBNUJASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904836 | |
| Record name | Dalbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41993-79-7 | |
| Record name | Dalbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Dabigatran on Thrombin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dabigatran, the active metabolite of the prodrug dabigatran etexilate, is a potent, competitive, and reversible direct thrombin inhibitor. It binds to the active site of thrombin, thereby preventing thrombin-mediated cleavage of fibrinogen to fibrin, activation of coagulation factors, and platelet activation. This targeted inhibition of both free and fibrin-bound thrombin forms the cornerstone of its anticoagulant effect. This guide provides a detailed examination of the molecular interactions, binding kinetics, and downstream cellular consequences of dabigatran's action on thrombin, supported by quantitative data and experimental methodologies.
Bioactivation of Dabigatran Etexilate
Dabigatran etexilate is a low-molecular-weight prodrug that requires metabolic conversion to its pharmacologically active form, dabigatran.[1] This bioactivation is a two-step hydrolysis process mediated by carboxylesterases (CES) primarily in the intestine and liver.[2][3]
The predominant metabolic pathway involves the initial hydrolysis of the carbamate ester by intestinal CES2 to form the intermediate metabolite M2.[3] Subsequently, the ethyl ester of M2 is hydrolyzed by hepatic CES1 to yield the active dabigatran.[3] A minor pathway involving initial hydrolysis by CES1 to M1 followed by CES2-mediated conversion to dabigatran also exists.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Molecular Interactions of Dabigatran with Coagulation Cascade Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between dabigatran, a direct thrombin inhibitor, and key proteins of the coagulation cascade. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document delves into the mechanism of action, binding kinetics, and experimental methodologies used to characterize these interactions, presenting quantitative data in a clear, comparative format and visualizing complex pathways and workflows.
Introduction to Dabigatran and the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. Thrombin (Factor IIa) is a pivotal serine protease in this cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of the clot.[1] Thrombin also amplifies its own production by activating other coagulation factors, including Factors V, VIII, and XI.[2]
Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor.[3] It is administered as the prodrug dabigatran etexilate, which is rapidly converted to its active form in the body.[4] By directly binding to the active site of thrombin, dabigatran effectively blocks its enzymatic activity, thereby preventing the downstream events of the coagulation cascade.[1] Unlike indirect thrombin inhibitors, dabigatran inhibits both free and clot-bound thrombin.[4][5]
Mechanism of Action of Dabigatran
Dabigatran exerts its anticoagulant effect by binding to the catalytic site of the thrombin molecule.[6] This binding is reversible and competitive with thrombin's natural substrates.[3] The interaction prevents thrombin from cleaving fibrinogen to fibrin and also inhibits thrombin-mediated activation of other coagulation factors.[4][7] The binding of dabigatran to thrombin's active site allosterically modulates the enzyme's exosite functions, which are crucial for substrate recognition and binding.[8]
Visualization of Dabigatran's Mechanism
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.
Quantitative Analysis of Dabigatran-Thrombin Interaction
The interaction between dabigatran and thrombin has been extensively studied using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibition Constants of Dabigatran
| Parameter | Value (nM) | Method | Reference |
| Ki | 4.5 ± 0.2 | Not Specified | [3] |
| Ki | 3.8 ± 1.5 | Radiolabeled Thrombin Binding Assay | [9] |
| Ki | 26.0 ± 4.0 (with γA/γ'-fibrin) | Radiolabeled Thrombin Binding Assay | [9] |
Ki (Inhibition Constant) represents the concentration of dabigatran required to produce half-maximum inhibition.
Table 2: Half-Maximal Inhibitory and Effective Concentrations (IC50 & EC50)
| Parameter | Value (nM) | System/Assay | Reference |
| IC50 | 9.3 | Not Specified | |
| IC50 | 118 | Thrombin Binding to Platelets (Flow Cytometry) | |
| IC50 | 126 | P-selectin Exposure (Flow Cytometry) | |
| IC50 | 185 | Fibrinogen Binding (Flow Cytometry) | |
| IC50 | 186 | Fluid Phase Thrombin Inhibition (FPA release) | [5] |
| IC50 | 200 | Clot-Bound Thrombin Inhibition (FPA release) | [5] |
| EC50 | 184.6 ± 4.3 | Thrombin binding to γA/γA-fibrin (SPR) | [8][9] |
| EC50 | 182.4 ± 15.0 | Thrombin binding to γA/γ'-fibrin (SPR) | [8][9] |
| EC50 | 204.2 ± 17.0 | Thrombin binding to Factor Va (SPR) | [8][9] |
IC50 (Half-Maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. EC50 (Half-Maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Structural Insights from X-ray Crystallography
X-ray crystallography studies have provided detailed atomic-level insights into the binding of dabigatran to thrombin. The crystal structure of the dabigatran-thrombin complex has been resolved and is available in the Protein Data Bank (PDB).
Table 3: PDB Entries for Dabigatran-Thrombin Complex
| PDB ID | Resolution (Å) | Description | Reference |
| 1KTS | Not specified in snippets | Crystal structure of dabigatran in complex with thrombin. | [3] |
| 4YHI | Not specified in snippets | Active site of Dabigatran-thrombin complex. | [1] |
These structures reveal that dabigatran binds to the active site pocket of thrombin, forming specific interactions with key residues that are essential for its inhibitory activity.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of dabigatran's molecular interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It is employed to determine the kinetics (kon, koff) and affinity (KD) of dabigatran's interaction with thrombin.
Experimental Workflow:
References
- 1. cdn.graphpad.com [cdn.graphpad.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. youtube.com [youtube.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Dabigatran in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of dabigatran, a direct thrombin inhibitor. Dabigatran is the active form of the prodrug dabigatran etexilate, which is designed for oral administration.[1][2][3] Understanding its behavior in animal models is crucial for translational research and clinical development. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research in this area.
Mechanism of Action
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[3][4][5] It binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[2][6][7] By inhibiting both free and clot-bound thrombin, dabigatran effectively reduces thrombus formation.[2][4][7] Its action is highly specific to thrombin.[4] The prodrug, dabigatran etexilate, is readily absorbed orally and is converted to the active dabigatran by esterases in the liver.[2][6]
Signaling Pathway of Dabigatran's Anticoagulant Effect
References
- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
In Vitro Characterization of Dabigatran Etexilate's Anticoagulant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the anticoagulant activity of dabigatran etexilate and its active form, dabigatran. It includes a summary of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying mechanisms and workflows.
Introduction
Dabigatran etexilate is an orally administered prodrug that is rapidly converted to dabigatran, a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2][3] Dabigatran directly binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin and inhibiting both free and clot-bound thrombin.[2][4][5] This direct and specific mechanism of action results in a predictable anticoagulant effect. This guide focuses on the in vitro methods used to characterize and quantify this anticoagulant activity.
Mechanism of Action and Bioconversion
Dabigatran etexilate, a pharmacologically inactive compound, undergoes hydrolysis by ubiquitous esterases in the gut, plasma, and liver to form the active moiety, dabigatran.[2][6] Dabigatran then exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7] Unlike indirect thrombin inhibitors, dabigatran can inactivate both free and fibrin-bound thrombin.[2][4]
The inhibition of thrombin by dabigatran prevents the downstream effects of thrombin in the coagulation cascade, including the conversion of fibrinogen to fibrin, activation of factors V, VIII, XI, and XIII, and thrombin-induced platelet aggregation.
Quantitative In Vitro Data
The anticoagulant activity of dabigatran has been quantified through various in vitro assays. The following tables summarize key parameters.
Table 1: Inhibitory Constants and IC50 Values for Dabigatran
| Parameter | Value | Species | Comments | Reference |
| Ki (Thrombin Inhibition) | 4.5 nM | Human | Demonstrates high affinity and selectivity for thrombin. | [1][8] |
| IC50 (Thrombin-Induced Platelet Aggregation) | 10 nM | Human | Indicates potent inhibition of thrombin's effect on platelets. | [1][3] |
| IC50 (Thrombin Generation - ETP) | 0.56 µM | Human | Concentration required to inhibit the endogenous thrombin potential by 50%. | [1][3] |
Table 2: Dabigatran Concentrations Required to Double Clotting Times in Human Plasma
| Assay | Concentration (µM) | Comments | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 0.23 µM | Reflects inhibition of the intrinsic and common coagulation pathways. | [1][3] |
| Prothrombin Time (PT) | 0.83 µM | Less sensitive to dabigatran compared to other assays. | [1][3] |
| Ecarin Clotting Time (ECT) | 0.18 µM | A highly sensitive measure of direct thrombin inhibition. | [1][3] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the anticoagulant activity of dabigatran.
References
- 1. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 3. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 4. home.asdaa.it [home.asdaa.it]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Ecarin Clotting Time, a Universal Method to Quantify Direct Thrombin Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 8. The ecarin clotting time, a universal method to quantify direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversible and Competitive Inhibition of Thrombin by Dabigatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran is a potent, reversible, and competitive direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. Its predictable pharmacokinetic and pharmacodynamic profile has established it as a significant oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1] This technical guide provides an in-depth overview of the molecular interactions between dabigatran and thrombin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Dabigatran directly binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[2] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. The reversibility of this interaction is a key feature, allowing for a relatively rapid offset of its anticoagulant effect.[3]
Quantitative Analysis of Dabigatran-Thrombin Interaction
The inhibitory potency of dabigatran against thrombin has been extensively characterized using various in vitro assays. The key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the drug's affinity and efficacy.
| Parameter | Value | Assay Method | Reference |
| Ki | 4.5 nM | Enzyme Kinetics Assay | [4] |
| IC50 | 9.3 nM | Cell-free assay | [4] |
| IC50 | 10 nM | Thrombin-induced platelet aggregation | [5] |
| IC50 | 118 nM | Thrombin binding to platelets (Flow Cytometry) | [6] |
| IC50 | 126 nM | P-selectin exposure (Flow Cytometry) | [6] |
| IC50 | 185 nM | Fibrinogen binding (Flow Cytometry) | [6] |
| IC50 | 134.1 ng/mL | Thrombin Generation Assay (AUC) | [7] |
| IC50 | 281.9 ng/mL (Dabigatran Acylglucuronide) | Thrombin Generation Assay (AUC) | [7] |
| IC50 | 186 nM | Fluid phase thrombin inhibition (FPA release) | [8] |
| IC50 | 200 nM | Clot-bound thrombin inhibition (FPA release) | [8] |
| IC50 | 2 µM | Thrombin Generation on Endothelial Cells | [9] |
Experimental Protocols
Enzyme Kinetics Assay: Chromogenic Thrombin Substrate Assay
This assay measures the ability of dabigatran to inhibit the catalytic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Dabigatran standard solutions
-
Chromogenic thrombin substrate (e.g., S-2238™)
-
Assay Buffer: 50 mM Tris, 0.2% Bovine Serum Albumin (BSA), pH 8.3
-
20% Acetic Acid (Stop solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dabigatran dilutions in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add a defined concentration of purified human α-thrombin to each well, except for the blank controls.
-
Add the dabigatran dilutions to the respective wells. For control wells, add assay buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 4 minutes to allow for the interaction between thrombin and dabigatran.[10]
-
Initiate the reaction by adding 50 µL of the chromogenic substrate S-2238 to each well.[10]
-
Incubate the plate at 37°C for 3 minutes.[10]
-
Stop the reaction by adding 25 µL of 20% acetic acid to each well.[10]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of thrombin inhibition for each dabigatran concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the dabigatran concentration.
Thrombin Generation Assay (TGA)
This global hemostasis assay measures the dynamics of thrombin generation and decay in plasma, providing insights into the overall effect of dabigatran on the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
Dabigatran standard solutions
-
Tissue factor (TF) reagent (trigger)
-
Phospholipids
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Thrombin calibrator
-
Fluorometer with a 37°C incubation chamber
Procedure:
-
Spike PPP with various concentrations of dabigatran or use plasma from patients treated with dabigatran.
-
In a 96-well plate, add the plasma samples.
-
Add the TF/phospholipid reagent to initiate coagulation.
-
Immediately add the fluorogenic substrate and the thrombin calibrator to separate wells.
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
Monitor the fluorescence intensity over time (typically for 60-90 minutes). The instrument software will continuously record the fluorescence generated from the cleavage of the substrate by thrombin.
-
The software calculates the thrombin generation curve and key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin concentration.
-
The effect of dabigatran is quantified by the concentration-dependent reduction in ETP and Peak Thrombin, and the prolongation of the Lag Time.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between dabigatran and thrombin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human α-thrombin (ligand)
-
Dabigatran solutions of varying concentrations (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified thrombin solution in the immobilization buffer over the activated surface. The protein will covalently bind to the chip surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of dabigatran concentrations in running buffer over the sensor surface with immobilized thrombin at a constant flow rate.[11]
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of dabigatran from thrombin.[11]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing the Molecular and Experimental Landscape
Coagulation Cascade and Dabigatran's Point of Intervention
The following diagram illustrates the central role of thrombin in the coagulation cascade and the specific inhibitory action of dabigatran.
Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on the common pathway, with dabigatran directly inhibiting thrombin.
Mechanism of Competitive Inhibition
Dabigatran competes with thrombin's natural substrate, fibrinogen, for binding to the active site.
Caption: Diagram illustrating the competitive inhibition of thrombin by dabigatran.
Experimental Workflow for Chromogenic Assay
A simplified workflow for determining the inhibitory activity of dabigatran using a chromogenic assay.
Caption: A step-by-step workflow for a chromogenic assay to measure dabigatran's inhibition of thrombin.
Conclusion
Dabigatran's efficacy as an anticoagulant is rooted in its well-defined mechanism of reversible and competitive inhibition of thrombin. The quantitative data consistently demonstrate its high potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of direct thrombin inhibitors. The provided visualizations offer a clear understanding of the complex biological and experimental processes involved. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this important therapeutic agent.
References
- 1. Measuring dabigatran concentrations using a chromogenic ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. coachrom.com [coachrom.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function | PLOS One [journals.plos.org]
The Effect of Dabigatran on Fibrin-Bound and Free Thrombin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the interaction between dabigatran, a direct thrombin inhibitor, and its target enzyme, thrombin, in both its free (fluid-phase) and fibrin-bound states. The document synthesizes quantitative data on inhibitory potency, details key experimental methodologies for assessing these interactions, and visualizes the underlying mechanisms and workflows.
Introduction: Mechanism of Action of Dabigatran
Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2] It is the active form of the prodrug dabigatran etexilate, which is converted by esterases after oral administration.[3] Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.[4][5]
Thrombin exists in two key states within the body: as a free enzyme circulating in the plasma and as an enzyme bound to the fibrin clot. Fibrin-bound thrombin remains catalytically active and can continue to activate platelets and amplify the coagulation cascade, contributing to thrombus growth.[6] A key pharmacological feature of direct thrombin inhibitors like dabigatran is their ability to inhibit both free and fibrin-bound thrombin.[1][4][6] This contrasts with indirect inhibitors like heparin, which primarily inactivate free thrombin and are less effective against fibrin-bound thrombin.[4][6] Dabigatran binds directly to the active site of the thrombin molecule, blocking its interaction with substrates without requiring a cofactor like antithrombin.[2][4]
Quantitative Analysis of Dabigatran Potency
The inhibitory potency of dabigatran against free and fibrin-bound thrombin has been quantified using various in vitro assays. The data consistently demonstrates that dabigatran is a highly potent inhibitor of both forms of the enzyme, though some variations in affinity are noted depending on the specific experimental setup and fibrin substrate.
| Parameter | Target | Value | Assay Method | Reference |
| IC₅₀ | Fluid-Phase Thrombin | 186 nM | Fibrinopeptide A (FPA) Release Assay | [7] |
| IC₅₀ | Clot-Bound Thrombin | 200 nM | Fibrinopeptide A (FPA) Release Assay | [7] |
| IC₅₀ | Free Thrombin | 9.3 nmol/L | Not specified | [6] |
| IC₅₀ | Thrombin Generation | 134.1 ng/mL | Calibrated Automated Thrombogram | [4] |
| Kᵢ | Free Thrombin | 4.5 ± 0.2 nmol/L | Not specified | [6][8] |
| Kᵢ | Thrombin binding to γA/γA-fibrin clots | 3.8 ± 1.5 nM | Radiolabeled Thrombin Binding Assay | [9] |
| Kᵢ | Thrombin binding to γA/γ'-fibrin clots | 26.0 ± 4.0 nM | Radiolabeled Thrombin Binding Assay | [9] |
Key Experimental Protocols
The assessment of dabigatran's effects on free and fibrin-bound thrombin relies on a variety of specialized coagulation and binding assays. Detailed methodologies for several key experiments are provided below.
Fibrin-Bound Thrombin Inhibition Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of thrombin that is physically entrapped within a pre-formed fibrin clot.
Principle: Clots are generated in platelet-rich plasma (PRP) to form a fibrin network with thrombin bound to it. After washing to remove unbound components, the clots are incubated in platelet-poor plasma (PPP) containing the inhibitor. The residual activity of the fibrin-bound thrombin is quantified by measuring the release of Fibrinopeptide A (FPA), a cleavage product of fibrinogen.
Protocol:
-
Clot Generation: Generate fibrin clots by adding CaCl₂ to human platelet-rich plasma (PRP) and incubating for 2 hours at 37°C.[7]
-
Washing: Carefully wash the generated clots to remove unbound plasma proteins and trapped FPA.[7]
-
Inhibition Step: Transfer the washed clots into tubes containing 0.5 mL of platelet-poor plasma (PPP). This PPP should be spiked with various concentrations of dabigatran (or buffer as a control).[7]
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 hour).[7]
-
FPA Measurement: Stop the reaction and precipitate the remaining uncleaved fibrinogen.[7]
-
Quantification: Measure the concentration of FPA in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis: Calculate the IC₅₀ value (the concentration of dabigatran required to inhibit FPA release by 50%) using non-linear curve fitting.[7]
Calibrated Automated Thrombogram (CAT)
The CAT assay provides a global assessment of coagulation by measuring the total amount of thrombin generated in plasma over time.
Principle: Coagulation is initiated in a plasma sample by adding tissue factor (TF) and phospholipids. The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. A parallel sample with a known amount of thrombin calibrator is used to correct for substrate consumption and variations in plasma color, allowing for accurate quantification of thrombin concentration.
Protocol:
-
Sample Preparation: Use citrated, platelet-poor plasma (PPP). Add corn trypsin inhibitor (final concentration 50 µg/mL) to prevent contact activation.[8]
-
Reagent Dispensing: In a 96-well U-bottom microtiter plate, add 80 µL of the plasma sample to each well.
-
Coagulation Trigger: Add 20 µL of a trigger solution, such as the PPP Reagent (containing 5 pM TF and 4 µM phospholipids), to each well.[8]
-
Incubation: Incubate the plate for 10 minutes at 37°C.[8]
-
Initiation and Reading: Start the reaction by dispensing 20 µL of warmed FLUCA reagent (containing a fluorogenic thrombin substrate and CaCl₂) into each well.[8]
-
Fluorescence Measurement: Immediately place the plate in a fluorometer (390 nm excitation, 460 nm emission) and record fluorescence continuously for at least 90 minutes.[8]
-
Calibration: Run parallel wells containing a thrombin calibrator to correct the fluorescence signal.
-
Data Analysis: Use dedicated software (e.g., Thrombinoscope) to calculate thrombin generation parameters from the resulting curve, including Lag Time, Time to Peak, Peak Height, and Endogenous Thrombin Potential (ETP).[8]
Turbidimetric Clotting and Lysis Assay
This assay assesses the dynamics of both clot formation and its subsequent breakdown (fibrinolysis) in a single measurement.
Principle: Fibrin clot formation is initiated in plasma by adding a coagulation trigger (e.g., thrombin or TF). Simultaneously, a plasminogen activator (like tPA) is added to initiate fibrinolysis. The entire process is monitored by measuring the change in optical density (turbidity) of the sample over time. Turbidity increases as the fibrin clot forms and decreases as it lyses.[1][10]
Protocol:
-
Sample Preparation: Prepare citrated platelet-poor plasma (PPP).
-
Reagent Mix: In a 96-well plate, mix the plasma sample with a reagent cocktail containing:
-
Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance (e.g., at 340 nm or 405 nm) at regular intervals (e.g., every 12 seconds) for an extended period (e.g., 1-2 hours) to capture both the formation and lysis phases.
-
Data Analysis: Plot absorbance versus time to generate a clot-lysis curve. From this curve, derive key parameters such as lag time, maximum absorbance (clot density), and clot lysis time (time from peak turbidity to 50% lysis).[10]
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between molecules in real-time, providing insights into how dabigatran affects the interaction of thrombin with its substrates.
Principle: One molecule (the ligand, e.g., fibrinogen) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., thrombin) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU). By flowing different concentrations of the analyte, with and without an inhibitor like dabigatran, one can determine association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₔ).
Protocol:
-
Sensor Chip Preparation: Immobilize a ligand, such as γA/γA-fibrin or γA/γ'-fibrin, onto a sensor chip (e.g., a CM5 chip).[9]
-
Analyte Preparation: Prepare solutions of human α-thrombin at various concentrations in a suitable running buffer. For inhibition studies, pre-incubate the thrombin with a range of dabigatran concentrations.
-
Binding Measurement: Inject the thrombin solutions (with or without dabigatran) over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the change in resonance units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate kinetic constants (kₐ, kₔ) and affinity (Kₔ).[9]
Conclusion
Dabigatran is a direct thrombin inhibitor that demonstrates potent, concentration-dependent inhibition of both free, fluid-phase thrombin and catalytically active, fibrin-bound thrombin.[7] Quantitative assessments show that dabigatran inhibits both forms of the enzyme with similar affinity, a key advantage over indirect anticoagulants.[7] The experimental protocols detailed herein—including functional plasma-based assays like the CAT and turbidimetric lysis assays, as well as biophysical methods like SPR—provide a robust framework for researchers to investigate the nuanced effects of direct thrombin inhibitors on the complex processes of coagulation and fibrinolysis. This comprehensive understanding is crucial for the continued development and optimization of anticoagulant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calibrated Automated Thrombogram (CAT) Analyses [bio-protocol.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
The Impact of Dabigatran Etexilate on Thrombin-Induced Platelet Aggregation: A Technical Guide
Introduction
Dabigatran etexilate, the prodrug of its active form dabigatran, is a potent, reversible, and direct thrombin inhibitor (DTI) utilized clinically for the prevention of thromboembolic events.[1][2] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, and is also the most potent endogenous activator of platelets.[2] Consequently, dabigatran's interaction with thrombin extends beyond anticoagulation to directly influence platelet function. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental evaluation of dabigatran's impact on thrombin-induced platelet aggregation, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Dabigatran's primary mechanism involves binding to the active site of thrombin, thereby preventing it from cleaving its substrates, including fibrinogen and Protease-Activated Receptors (PARs) on the platelet surface.[2][3] This direct, competitive inhibition blocks both free and fibrin-bound thrombin.[1][3]
Thrombin activates platelets primarily through the cleavage of the N-terminal domains of PAR-1 and PAR-4.[4] This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. These cascades lead to a shape change, granule release (including ADP), and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[2]
By inhibiting thrombin's catalytic activity, dabigatran effectively prevents the cleavage of PAR-1 and PAR-4, thereby blocking the entire downstream signaling pathway that leads to platelet activation and aggregation.[5] Studies have shown that dabigatran inhibits thrombin-induced PAR-1 cleavage and subsequent receptor internalization in a concentration-dependent manner.[5]
A novel aspect of dabigatran's mechanism is the finding that it not only blocks the active site of thrombin but may also inhibit the binding of thrombin to platelets.[6][7] This suggests a dual-faceted inhibition, impacting both the enzymatic function of thrombin and its physical interaction with platelet receptors.
Quantitative Data on Dabigatran's Effects
The inhibitory effects of dabigatran on thrombin-induced platelet aggregation and activation have been quantified across several in vitro studies. The data consistently demonstrates a dose-dependent relationship.
| Parameter | Dabigatran Concentration | Thrombin Concentration | Result | Reference |
| IC50 for Platelet Aggregation | 10.5 nM | 0.5 U/mL | Half-maximal inhibitory concentration | [8] |
| 40.4 nM | 1.0 U/mL | Half-maximal inhibitory concentration | [8] | |
| 35 nM | Not specified | IC50 for tissue factor-induced platelet aggregation | [9] | |
| IC50 for Thrombin Binding & Activation Markers | 118 nM | Not specified | IC50 for inhibition of thrombin binding to platelets | [6][7] |
| 126 nM | Not specified | IC50 for inhibition of P-selectin exposure | [6][7] | |
| 185 nM | Not specified | IC50 for inhibition of fibrinogen binding | [6][7] | |
| Platelet Aggregation Inhibition | All concentrations | Up to 2 IU/mL | Fully inhibited platelet aggregation | [10] |
| Platelet Activation (Activated GPIIb/IIIa) | 0 ng/mL (Control) | Not specified | 99.8 ± 0.2% positive platelets | [10][11][12] |
| 500 ng/mL | Not specified | 14.7 ± 4.7% positive platelets (p < 0.001) | [10][11][12] | |
| 10,000 ng/mL | Not specified | 4.2 ± 0.2% positive platelets (p < 0.001) | [10][11][12] | |
| Patient Studies (Thrombin-Induced Aggregation) | Baseline (on Dabigatran) | Not specified | 29 ± 21% aggregation | [4] |
| 2 hours post-dose | Not specified | 9 ± 6% aggregation (p < 0.0001) | [4] | |
| Patient Studies (TRAP-Induced Aggregation) | Baseline (on Dabigatran) | 32 µmol/L | 90.14 (10.5) % aggregation | [2] |
| 2 hours post-dose | 32 µmol/L | 79.39 (13.38) % aggregation | [2] | |
| PAR Density in Patients | Baseline | N/A | PAR-1: 63 ± 11%; PAR-4: 1.1 ± 0.5% | [13] |
| On Dabigatran | N/A | PAR-1: 70 ± 10%; PAR-4: 1.6 ± 0.9% | [13] |
Note: Some studies report an increase in platelet reactivity and thrombin receptor density in patients on dabigatran therapy.[13] This may be a compensatory mechanism or reflect the complexity of in vivo effects compared to in vitro experiments.
Detailed Experimental Protocols
Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)
-
Objective: To measure the extent of platelet aggregation in response to an agonist.
-
Sample Preparation:
-
Whole blood is collected from healthy volunteers or patients into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[9]
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) to pellet red and white blood cells.[9]
-
Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood to serve as a blank (100% transmission).
-
-
Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
Dabigatran or a vehicle control is added to the PRP and incubated for a specified time.
-
To prevent fibrin polymerization, which interferes with aggregation readings when using thrombin, the peptide Gly-Pro-Arg-Pro (GPRP) is added to the PRP.[8]
-
The agonist (e.g., thrombin at concentrations like 0.5 U/mL or 1.0 U/mL) is added to initiate aggregation.[8]
-
Light transmission through the sample is continuously recorded. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum percentage of aggregation is calculated relative to the PPP baseline.
-
Flow Cytometry for Platelet Activation Markers
-
Objective: To quantify the expression of surface markers on individual platelets, indicating their activation state.
-
Sample Preparation:
-
Procedure:
-
Following stimulation, platelets are labeled with fluorescently-conjugated monoclonal antibodies specific for activation markers such as:
-
The reaction is stopped by adding a fixative (e.g., paraformaldehyde).
-
Samples are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, allowing for the quantification of the percentage of platelets positive for each marker and the mean fluorescence intensity (MFI), which reflects the density of the marker on the platelet surface.
-
Thrombin Binding Assays
-
Objective: To assess the effect of dabigatran on the binding of thrombin to the platelet surface.
-
Methodology (Flow Cytometry):
-
Washed platelets are prepared to remove plasma proteins.
-
Platelets are incubated with increasing concentrations of dabigatran.
-
Fluorescently-labeled thrombin is added to the samples.
-
The median fluorescence intensity (MFI) of the platelets is measured by flow cytometry. A decrease in MFI in the presence of dabigatran indicates inhibition of thrombin binding.[6]
-
-
Additional Biophysical Methods:
Visualizations of Pathways and Processes
Caption: Dabigatran inhibits thrombin, preventing PAR-1/4 cleavage and subsequent platelet aggregation.
Caption: Workflow for in vitro analysis of dabigatran's effect on platelet function.
Caption: Logical flow of dabigatran's inhibitory effects on thrombin-induced platelet aggregation.
Conclusion
Dabigatran etexilate, through its active metabolite dabigatran, potently inhibits thrombin-induced platelet aggregation in a dose-dependent manner. The primary mechanism is the direct inhibition of thrombin's enzymatic activity, which prevents the activation of platelet PAR-1 and PAR-4 receptors.[5] Emerging evidence also suggests that dabigatran may interfere with the binding of thrombin to the platelet surface, adding another layer to its antiplatelet effect.[6][7] While dabigatran does not affect platelet aggregation induced by other agonists like ADP or collagen, its targeted and profound impact on the thrombin pathway underscores its efficacy as an antithrombotic agent.[10][14] The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the intricate relationship between this direct thrombin inhibitor and platelet function.
References
- 1. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin Receptor Agonist Peptide–Induced Platelet Aggregation Is Reduced in Patients Receiving Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Dabigatran reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Dabigatran enhances platelet reactivity and platelet thrombin receptor expression in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Preclinical Profile of Dabigatran Etexilate for Thrombosis Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate, a prodrug of the potent, direct thrombin inhibitor dabigatran, has emerged as a significant oral anticoagulant for the prevention and treatment of thromboembolic disorders. Its predictable pharmacokinetic and pharmacodynamic profile offers a favorable alternative to traditional anticoagulants. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy, safety, and mechanism of action of dabigatran etexilate in the context of thrombosis prevention. The following sections detail the experimental protocols employed in key preclinical models, present quantitative data on its antithrombotic and anticoagulant effects, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
Dabigatran is a reversible and competitive direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[2] It also inhibits thrombin-induced platelet aggregation. The inhibition of thrombin is concentration-dependent, with a Ki (inhibition constant) of 4.5 nM.
Signaling Pathway of Thrombin and the Inhibitory Action of Dabigatran
Caption: Dabigatran directly inhibits thrombin, preventing fibrin formation and platelet activation.
Preclinical Efficacy in Thrombosis Models
The antithrombotic efficacy of dabigatran etexilate has been extensively evaluated in various animal models of venous and arterial thrombosis.
Venous Thrombosis Models
1. Modified Wessler Model in Rats: This model induces venous thrombosis through a combination of hypercoagulability and venous stasis.
-
Experimental Protocol:
-
Male Wistar rats are anesthetized.
-
A segment of the jugular vein is isolated.
-
A thrombogenic stimulus (e.g., human serum, thromboplastin) is injected intravenously to induce a hypercoagulable state.[3]
-
Immediately after the injection, the isolated venous segment is ligated to induce stasis.[4]
-
After a set period (e.g., 15-20 minutes), the ligatures are removed, and the vein is incised to remove the formed thrombus.
-
The thrombus is dried and weighed.
-
Dabigatran etexilate or vehicle is administered orally at various time points before the thrombogenic challenge.
-
2. Rabbit Venous Thrombosis Model with Endothelial Damage: This model mimics thrombosis initiated by vessel wall injury.
-
Experimental Protocol:
-
New Zealand White rabbits are anesthetized.
-
A segment of the jugular vein is isolated.
-
Endothelial injury is induced within the isolated segment, for example, by gentle clamping or application of a chemical irritant.[5]
-
Blood flow is restricted or temporarily occluded to promote thrombus formation at the site of injury.[5]
-
After a defined period, the venous segment is excised, and the thrombus is removed and weighed.
-
Dabigatran etexilate or vehicle is administered intravenously or orally prior to the procedure.
-
Arterial Thrombosis Model
1. Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats: This model is used to study ischemic stroke, a form of arterial thrombosis.
-
Experimental Protocol:
-
Male Wistar rats are anesthetized.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][7]
-
Occlusion is maintained for a specific duration (e.g., 60-90 minutes) to induce cerebral ischemia.[6]
-
The filament is then withdrawn to allow for reperfusion.
-
Neurological deficit scores and infarct volume (assessed by staining brain slices) are evaluated at later time points (e.g., 24 hours).
-
Dabigatran etexilate or vehicle is administered orally prior to the induction of ischemia.
-
Experimental Workflow for Preclinical Thrombosis Models
Caption: Workflow of venous and arterial preclinical thrombosis models.
Quantitative Data on Antithrombotic Efficacy
The following tables summarize the dose-dependent antithrombotic effects of dabigatran and its prodrug, dabigatran etexilate, in preclinical models.
| Model | Species | Drug | Route | Dose Range | ED50 | Reference |
| Modified Wessler | Rat | Dabigatran | IV | 0.01-0.1 mg/kg | 0.033 mg/kg | [8] |
| Venous Thrombosis with Endothelial Damage | Rabbit | Dabigatran | IV | 0.03-0.5 mg/kg | 0.066 mg/kg | [5] |
| Modified Wessler | Rat | Dabigatran Etexilate | Oral | 5-30 mg/kg | - | [8] |
| Venous Thrombosis with Endothelial Damage | Rabbit | Dabigatran Etexilate | Oral | 1-20 mg/kg | - | [5] |
ED50: The dose required to achieve 50% of the maximum effect.
Effects on Coagulation Parameters and Bleeding Time
The anticoagulant activity of dabigatran is reflected by the prolongation of various coagulation parameters. The potential for bleeding is a critical safety consideration for any anticoagulant.
Coagulation Parameters
| Parameter | Effect of Dabigatran | Notes | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Dose-dependent prolongation.[5][9] | [5][9] |
| Thrombin Time (TT) | Prolonged | Highly sensitive to dabigatran. | |
| Ecarin Clotting Time (ECT) | Prolonged | A specific measure of direct thrombin inhibition. |
Bleeding Time Studies
Rat Tail Bleeding Time Model:
-
Experimental Protocol:
-
Rats are anesthetized.
-
Dabigatran etexilate or vehicle is administered orally.
-
After a specified time, a standardized incision is made on the tail.
-
The time until bleeding ceases is recorded.
-
| Species | Drug | Route | Dose | Effect on Bleeding Time | Reference |
| Rat | Dabigatran | IV | 0.1-1.0 mg/kg | Statistically significant prolongation at doses ≥ 0.5 mg/kg. No significant increase at the maximum therapeutically effective antithrombotic dose (0.1 mg/kg). | [8] |
Conclusion
Preclinical studies have robustly demonstrated the potent antithrombotic efficacy of dabigatran etexilate in a variety of animal models of venous and arterial thrombosis. Its mechanism as a direct thrombin inhibitor translates to a predictable anticoagulant effect, as evidenced by the dose-dependent prolongation of coagulation parameters. Importantly, at therapeutically relevant antithrombotic doses, dabigatran showed a favorable safety profile with no significant increase in bleeding time in preclinical models. These findings provided a strong foundation for the successful clinical development of dabigatran etexilate as a valuable therapeutic option for the prevention and treatment of thromboembolic events. This guide provides researchers and drug development professionals with a comprehensive overview of the key preclinical data and methodologies that have characterized this important anticoagulant.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Experimental venous thrombosis induced by homologous serum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified stasis thrombosis model to study the antithrombotic actions of heparin and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. Coagulation parameters in patients receiving dabigatran etexilate or rivaroxaban: two observational studies in patients undergoing total hip or total knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel coagulation parameter monitoring bleeding tendency of Chinese nonvalvular atrial fibrillation patients prescribing dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dabigatran Etexilate: A Deep Dive into its Antithrombotic Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate, a direct thrombin inhibitor, has emerged as a prominent oral anticoagulant for the prevention and treatment of thromboembolic disorders. Its efficacy and safety profile have been extensively evaluated in numerous preclinical animal models, providing a foundational understanding of its mechanism and therapeutic potential. This technical guide synthesizes the key findings from these studies, offering an in-depth look at the experimental protocols, quantitative data on thrombus reduction, and the underlying signaling pathways.
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran. Dabigatran directly and reversibly inhibits both free and clot-bound thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] By blocking thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, the final step in thrombus formation.[1][2] This targeted action effectively attenuates thrombus development.
References
Methodological & Application
Application Notes and Protocols: Dabigatran Etexilate in Rat and Rabbit In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dabigatran etexilate in rat and rabbit in vivo thrombosis models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the antithrombotic efficacy and safety of this direct thrombin inhibitor.
Mechanism of Action of Dabigatran
Dabigatran etexilate is a prodrug that is converted in vivo to its active form, dabigatran.[1][2] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[3][4][5] Thrombin (Factor IIa) is a crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1][4][6] By directly binding to both free and clot-bound thrombin, dabigatran effectively prevents thrombus formation.[3][5] This targeted inhibition of thrombin also indirectly inhibits thrombin-induced platelet aggregation.[4]
Figure 1: Mechanism of action of dabigatran etexilate.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo thrombosis studies in rats and rabbits.
Table 1: Antithrombotic Efficacy of Dabigatran and Dabigatran Etexilate in Rats (Venous Thrombosis Model)
| Compound | Administration Route | Dose Range | ED50 | Complete Inhibition |
| Dabigatran | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | 0.033 mg/kg[7] | 0.1 mg/kg[7] |
| Dabigatran Etexilate | Oral | 5 - 30 mg/kg | - | Dose-dependent inhibition[7] |
Table 2: Antithrombotic Efficacy of Dabigatran and Dabigatran Etexilate in Rabbits (Venous Thrombosis Model)
| Compound | Administration Route | Dose Range | ED50 |
| Dabigatran | Intravenous (i.v.) | 0.03 - 0.5 mg/kg | 0.066 mg/kg[8][9] |
| Dabigatran Etexilate | Oral | 1 - 20 mg/kg | Dose-dependent inhibition[8][9] |
Table 3: Comparative ED50 Values of Different Anticoagulants
| Compound | Animal Model | ED50 |
| Dabigatran | Rat Venous Thrombosis | 0.033 mg/kg[7] |
| Heparin | Rat Venous Thrombosis | 0.07 mg/kg[7] |
| Hirudin | Rat Venous Thrombosis | 0.15 mg/kg[7] |
| Melagatran | Rat Venous Thrombosis | 0.12 mg/kg[7] |
| Dabigatran | Rabbit Venous Thrombosis | 0.066 mg/kg[8][9] |
| Unfractionated Heparin (UFH) | Rabbit Venous Thrombosis | 9.8 U/kg[8][9] |
| Hirudin | Rabbit Venous Thrombosis | 0.016 mg/kg[8][9] |
| Melagatran | Rabbit Venous Thrombosis | 0.058 mg/kg[8][9] |
Table 4: Effect of Dabigatran on Bleeding Time in Rats
| Administration Route | Dose Range | Effect on Bleeding Time |
| Intravenous (i.v.) | 0.1 - 1.0 mg/kg | Statistically significant prolongation at doses ≥ 15-fold greater than ED50.[7] No significant increase at the maximum therapeutically effective dose (0.1 mg/kg).[7] |
Experimental Protocols
Rat Venous Thrombosis Model (Modified Wessler Model)
This model is used to assess the antithrombotic effects of dabigatran and its prodrug, dabigatran etexilate.[7]
Materials:
-
Male Wistar rats (specific weight range, e.g., 200-250g)
-
Dabigatran or Dabigatran Etexilate
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Thrombogenic agent (e.g., human serum or a mixture of Factor Xa and phospholipids)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the rats. The jugular vein and carotid artery are cannulated for drug administration and blood sampling, respectively.
-
Drug Administration:
-
Thrombus Induction:
-
Isolate a segment of the jugular vein (approximately 1-2 cm).
-
Inject the thrombogenic agent into a tail vein to induce a hypercoagulable state.
-
Immediately after the injection, ligate the isolated jugular vein segment at both ends to induce stasis.
-
-
Thrombus Evaluation:
-
After a set period (e.g., 10-20 minutes), the ligated venous segment is excised.
-
The thrombus is carefully removed from the vein, blotted dry, and weighed.
-
-
Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle-treated control group to determine the percentage of thrombus inhibition.
Rabbit Venous Thrombosis Model (Endothelial Damage and Blood Flow Reduction)
This model is utilized to evaluate the antithrombotic and anticoagulant effects of dabigatran.[8][9]
Materials:
-
New Zealand White rabbits (specific weight range, e.g., 2.5-3.5 kg)
-
Dabigatran or Dabigatran Etexilate
-
Vehicle
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Flow probe
Procedure:
-
Animal Preparation: Anesthetize the rabbits. The jugular vein is isolated for thrombus induction. A carotid artery can be cannulated for blood pressure monitoring and blood sampling.
-
Drug Administration: Administer dabigatran (intravenously) or dabigatran etexilate (orally) as described for the rat model.
-
Thrombus Induction:
-
Gently damage the endothelium of the isolated jugular vein segment (e.g., by clamping or with a needle).
-
Reduce blood flow in the damaged segment by partial ligation.
-
-
Thrombus Evaluation:
-
After a defined period, the venous segment is removed.
-
The thrombus is extracted, dried, and weighed.
-
-
Coagulation Parameter Measurement: Blood samples are collected at various time points to measure coagulation parameters such as activated partial thromboplastin time (aPTT). The inhibition of thrombus formation is correlated with the prolongation of aPTT.[8][9]
Rabbit Arterio-Venous (AV) Shunt Model
This model assesses the effect of dabigatran on thrombus formation under conditions of blood flow.[3]
Materials:
-
New Zealand White rabbits
-
Dabigatran
-
Anesthetic
-
Silastic tubing
-
Cotton thread
Procedure:
-
Animal Preparation: Anesthetize the rabbit. Cannulate the carotid artery and the contralateral jugular vein.
-
Shunt Placement: Connect the arterial and venous cannulas with a piece of silastic tubing containing a cotton thread.
-
Drug Administration: Infuse dabigatran intravenously or administer orally prior to opening the shunt.
-
Thrombus Formation: Allow blood to flow through the shunt for a specific duration (e.g., 15-30 minutes).
-
Thrombus Quantification: Remove the cotton thread from the shunt and weigh it. The increase in weight corresponds to the thrombus weight.
-
Data Analysis: Compare the thrombus weight in treated animals to that in control animals.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo thrombosis study.
Figure 2: General experimental workflow for in vivo thrombosis studies.
References
- 1. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis | Semantic Scholar [semanticscholar.org]
In Vitro Assays for Measuring Dabigatran's Anticoagulant Effect: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran is a direct thrombin inhibitor, a class of anticoagulants that act by directly binding to and inhibiting thrombin, the final enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants like warfarin, dabigatran has a predictable pharmacokinetic profile, reducing the need for routine monitoring.[4] However, in specific clinical scenarios such as overdose, bleeding events, or urgent surgical procedures, assessing its anticoagulant effect is crucial.[5][6] This document provides detailed application notes and protocols for two common in vitro assays used to measure the anticoagulant effect of dabigatran: the Activated Partial Thromboplastin Time (aPTT) and the Ecarin Clotting Time (ECT).
Dabigatran prolongs the aPTT, which assesses the intrinsic and common pathways of coagulation.[7] The Ecarin Clotting Time (ECT) is a more specific assay for direct thrombin inhibitors.[8] Ecarin, a purified enzyme from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin, an intermediate that is inhibited by dabigatran.[8][9] This direct mechanism makes ECT less susceptible to variations in other clotting factors.[8]
Principles of the Assays
Activated Partial Thromboplastin Time (aPTT)
The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[10][11] The assay is performed on platelet-poor plasma.[12] An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids (formerly known as partial thromboplastin) are added to the plasma and incubated.[10] This initiates the intrinsic pathway by activating Factor XII. The subsequent addition of calcium triggers the rest of the coagulation cascade, leading to the formation of a fibrin clot.[12] The aPTT is the time in seconds from the addition of calcium to the formation of the clot.[12] Dabigatran, by inhibiting thrombin (Factor IIa), prolongs this clotting time.[7]
Ecarin Clotting Time (ECT)
The ECT is a functional assay that specifically measures the activity of direct thrombin inhibitors.[8] The assay utilizes ecarin, a metalloprotease from snake venom, to directly activate prothrombin to meizothrombin.[8][9] Meizothrombin is an intermediate in the conversion of prothrombin to thrombin and is capable of clotting fibrinogen.[8] Direct thrombin inhibitors like dabigatran inhibit meizothrombin, thus prolonging the time to clot formation.[8] This assay is not affected by heparin and has low sensitivity to pre-analytical variables that can affect other clotting assays.[8][9]
Dabigatran's Mechanism of Action
Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[7] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] Thrombin also amplifies its own production by activating Factors V, VIII, and XI.[7] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents these actions, thereby inhibiting clot formation.[1][4]
Figure 1: Simplified mechanism of action of dabigatran in the coagulation cascade.
Experimental Protocols
Preparation of Dabigatran-Spiked Plasma
-
Materials : Dabigatran powder, dimethyl sulfoxide (DMSO), normal human pooled plasma (platelet-poor).
-
Stock Solution Preparation : Prepare a stock solution of dabigatran in DMSO. For example, dissolve 1 mg of dabigatran in 1 mL of DMSO to get a 1 mg/mL stock solution.
-
Spiking Procedure : Serially dilute the dabigatran stock solution in normal pooled plasma to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL).[13] Ensure the final concentration of DMSO in the plasma is less than 1% to avoid affecting the coagulation assays.
-
Incubation : Gently mix the spiked plasma samples and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for equilibration.
aPTT Assay Protocol
-
Reagents : aPTT reagent (containing a contact activator and phospholipids), 0.025 M calcium chloride (CaCl2).
-
Procedure : a. Pre-warm the aPTT reagent and CaCl2 solution to 37°C.[14] b. Pipette 50 µL of the dabigatran-spiked plasma sample into a pre-warmed coagulometer cuvette.[14] c. Add 50 µL of the aPTT reagent to the cuvette.[14] d. Incubate the mixture for 3 minutes at 37°C.[14] e. Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.[14] f. Record the time in seconds for a fibrin clot to form. This is the aPTT value.
ECT Assay Protocol
-
Reagents : Ecarin solution (reconstituted according to the manufacturer's instructions), Tris buffer.
-
Procedure : a. Dilute the citrated plasma sample with an equal volume of Tris buffer.[8] b. Pre-warm the diluted plasma and the ecarin solution to 37°C. c. Pipette a volume of the diluted plasma into a coagulometer cuvette. d. Initiate the clotting reaction by adding a specified volume of the ecarin solution (e.g., to a final concentration of 5 Ecarin units/mL) and start the timer.[8] e. Record the time in seconds for clot formation. This is the ECT value.
Figure 2: General experimental workflow for aPTT and ECT assays with dabigatran.
Data Presentation
The anticoagulant effect of dabigatran can be quantified by the prolongation of the aPTT and ECT. The results are typically presented as the clotting time in seconds at various dabigatran concentrations.
| Dabigatran Concentration (ng/mL) | aPTT (seconds) - Representative Data | ECT (seconds) - Representative Data |
| 0 (Baseline) | 26 - 36[14] | 36 - 40[15][16] |
| 50 | ~50[13] | ~60 |
| 100 | ~60[17] | ~80[18] |
| 200 | ~70 - 80[19] | ~120 |
| 400 | >80 (plateau effect)[19] | >180 |
Note: The above values are illustrative and can vary depending on the specific reagents, instruments, and patient populations. It has been observed that the aPTT response to dabigatran is non-linear and tends to plateau at higher concentrations (≥200 ng/mL).[18][19] In contrast, the ECT shows a more linear dose-response relationship with dabigatran concentrations.[15][16]
A study on pediatric patients showed that with increasing dabigatran concentration, aPTT increased non-linearly, while ECT increased linearly.[15][16] Specifically, the ECT increased by 0.73% per ng/mL of dabigatran.[15][16] Another in vitro study reported that dabigatran concentrations of 0.23 µM and 0.18 µM were required to double the aPTT and ECT, respectively, in human platelet-poor plasma.[20]
Interpretation of Results
-
aPTT : A prolonged aPTT indicates an anticoagulant effect. However, the relationship between dabigatran concentration and aPTT prolongation is curvilinear, with a flattening of the curve at higher concentrations.[19] Therefore, aPTT is more suitable for a qualitative assessment of dabigatran's presence rather than for precise quantification, especially at supratherapeutic levels.[6] A normal aPTT does not completely rule out the presence of a clinically significant amount of dabigatran.[21]
-
ECT : The ECT provides a more direct and linear measure of dabigatran's anticoagulant activity.[15][16] This makes it a more reliable assay for quantifying dabigatran concentrations across a therapeutic range.
Conclusion
Both aPTT and ECT are valuable in vitro assays for assessing the anticoagulant effect of dabigatran. The aPTT is a widely available screening test that is sensitive to dabigatran, while the ECT offers a more specific and quantitative measurement. The choice of assay depends on the specific research or clinical question. For precise quantification of dabigatran's effect, the ECT is the preferred method. These detailed protocols and application notes provide a foundation for researchers and scientists to accurately measure and interpret the anticoagulant effects of dabigatran in a laboratory setting.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. droracle.ai [droracle.ai]
- 5. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmp-manual.wbs.cz [cmp-manual.wbs.cz]
- 7. ahajournals.org [ahajournals.org]
- 8. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 9. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 11. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. learnhaem.com [learnhaem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.vub.be [researchportal.vub.be]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dabigatran, electrical cardioversion and measuring the aPTT. A safety measure or an unnecessary assessment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dabigatran in Human Plasma via LC-MS/MS
Introduction
Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1] The monitoring of its plasma concentrations is crucial in specific clinical situations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of dabigatran in plasma due to its high sensitivity and specificity.[2][3] This application note details a robust LC-MS/MS method for the determination of dabigatran in human plasma samples.
Principle
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of dabigatran from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, such as Dabigatran-d4 or [¹³C₆]-dabigatran, is utilized to ensure high accuracy and precision.[4][5][6][7]
Experimental Protocols
Materials and Reagents
-
Dabigatran reference standard
-
Dabigatran-d4 or [¹³C₆]-dabigatran internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Stock and Working Solutions Preparation
-
Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve the dabigatran reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the dabigatran stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile or methanol).
Sample Preparation (Protein Precipitation)
-
Label autosampler vials for each sample, calibrator, and QC.
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.[6]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables summarize the instrumental conditions for the analysis of dabigatran.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 1.0 µL |
| Column Temp. | 50°C |
| Gradient | Isocratic 95% A for 0.2 min, linear gradient to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions. |
| Run Time | Approximately 2.5 - 5 minutes[4][6][8] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.35 kV |
| Source Temp. | 105°C |
| Desolvation Temp. | 480°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Dabigatran and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dabigatran | 472.2 / 472.3 | 289.1 / 289.2 | ~39 |
| 472.2 / 472.3 | 306.2 / 172 | - | |
| Dabigatran-d4 | 476.0 / 476.3 | 293.0 / 293.2 | ~39 |
| [¹³C₆]-Dabigatran | 478.2 | 295.2 | ~39 |
Bolded transitions are typically used for quantification.[1][4][6][9]
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 500 ng/mL (r² ≥ 0.99)[4][5][7][8] |
| Lower Limit of Quantification (LLOQ) | 1 - 2 ng/mL[7][8][10] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85%[8] |
Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of dabigatran in plasma samples.
Caption: Workflow for Dabigatran Quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of dabigatran in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been shown to be linear over a clinically relevant concentration range with excellent accuracy and precision.
References
- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dabigatran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabigatran etexilate, a prodrug, is orally administered and rapidly converted to its active form, dabigatran, a potent direct thrombin inhibitor used as an anticoagulant.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of dabigatran in various matrices, including bulk drug substances, pharmaceutical dosage forms, and biological fluids like plasma. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, often coupled with UV or mass spectrometry detectors. This document provides a comprehensive overview of HPLC methods for dabigatran analysis, including detailed protocols and validation data.
Experimental Protocols
Several HPLC methods have been developed and validated for the analysis of dabigatran and its prodrug, dabigatran etexilate. The choice of method depends on the matrix and the specific requirements of the analysis. Below are summaries of different methodologies.
Method 1: RP-HPLC for Dabigatran Etexilate in Bulk and Dosage Forms
This method is suitable for the quantification of dabigatran etexilate in pure form and in capsule formulations.
-
Chromatographic Conditions:
-
Sample Preparation (Capsule Dosage Form):
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Transfer a quantity of powder equivalent to 290 mg of dabigatran etexilate into a 250 mL volumetric flask.
-
Add 160 mL of diluent (N,N-Dimethylformamide) and stir for 30 minutes.[2]
-
Dilute to volume with the diluent.
-
Centrifuge the solution at 3000 RPM for 10 minutes.
-
Transfer 5.0 mL of the supernatant into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.2 µm Nylon filter before injection.[2]
-
Method 2: Stability-Indicating RP-HPLC Method for Dabigatran Etexilate and Related Substances
This gradient method is designed to separate dabigatran etexilate from its potential degradation products and related substances.
-
Chromatographic Conditions:
-
Sample Preparation (Bulk Drug):
-
Prepare a stock solution of the dabigatran etexilate sample at a concentration of 0.6 mg/mL in a diluent of water and acetonitrile (70:30 v/v).[1]
-
Method 3: LC-MS/MS for Dabigatran in Human Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies, allowing for the determination of dabigatran in human plasma.
-
Chromatographic Conditions:
-
Sample Preparation (Human Plasma):
-
Mass Spectrometry Detection:
Data Presentation
The following tables summarize the quantitative data from the cited HPLC methods for dabigatran analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (LC-MS/MS) |
| Analyte | Dabigatran Etexilate | Dabigatran Etexilate | Dabigatran |
| Matrix | Bulk/Dosage Form | Bulk Drug | Human Plasma |
| Column | Zodiac C18 (100x4.6mm, 3.5µm)[2] | Inertsil ODS-4 (250x4.6mm, 5µm)[1] | Peerless basic C8 (150x4.6mm, 5µm)[3][4] |
| Mobile Phase | Gradient: Buffer (Ammonium formate, pH 8.2), ACN, Water[2] | Gradient: A: Phosphate buffer (pH 3.0), B: ACN[1] | Isocratic: ACN:5mM Ammonium Formate:Methanol:0.2% Formic Acid (30:20:50)[3][4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] | 1.0 mL/min[3][4] |
| Detection | UV at 310 nm[2] | UV at 220 nm[1] | MS/MS (MRM)[5] |
| Retention Time | 4.767 min[2] | ~24 min[1] | ~1.2 min[3][4] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (LC-MS/MS) |
| Linearity Range | 10-50 µg/mL[6] | Not specified | 1.04–406.49 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[2] | Not specified | ≥ 0.99[3][4] |
| Accuracy (% Recovery) | 96.67%[6] | Not specified | 99.4-103.42%[5] |
| Precision (% RSD) | Intraday: 0.07%, Interday: 0.08%[6] | Not specified | Intra-day: 1.07-8.76%, Inter-day: 2.56-4.51%[5] |
| Limit of Detection (LOD) | 0.51 µg/mL[6] | 0.007%–0.008%[1] | Not specified |
| Limit of Quantification (LOQ) | 1.54 µg/mL[6] | Not specified | 1.04 ng/mL[3][4] |
Visualizations
Experimental Workflow for Dabigatran Analysis in Plasma by LC-MS/MS
Caption: Workflow for dabigatran plasma analysis.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. wjpmr.com [wjpmr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Thrombin Generation Assays to Assess Dabigatran's Inhibitory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran, a direct thrombin inhibitor, is a widely used oral anticoagulant for the prevention and treatment of thromboembolic events. Unlike traditional vitamin K antagonists, dabigatran offers a predictable anticoagulant response, eliminating the need for routine monitoring. However, in specific clinical situations, such as bleeding events, urgent surgical procedures, or suspected non-adherence, assessing its anticoagulant effect is crucial. Thrombin Generation Assays (TGAs) have emerged as a valuable tool for this purpose, providing a global assessment of the hemostatic potential of a plasma sample.
These application notes provide a comprehensive overview and detailed protocols for utilizing Thrombin Generation Assays to evaluate the inhibitory effect of dabigatran.
Principle of Thrombin Generation Assays
Thrombin generation assays measure the dynamics of thrombin formation and decay in plasma after the initiation of coagulation. The resulting thrombin generation curve, or thrombogram, provides several key parameters that quantify the coagulation potential. In the context of dabigatran, a direct inhibitor of thrombin, TGAs can effectively demonstrate the extent of its anticoagulant activity.
Dabigatran's Mechanism of Action and its Impact on Thrombin Generation
Dabigatran is the active form of the prodrug dabigatran etexilate. It directly, competitively, and reversibly binds to the active site of both free and clot-bound thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][2][3] This direct inhibition of thrombin significantly alters the dynamics of thrombin generation.
The primary effects of dabigatran on thrombin generation assay parameters are:
-
Prolonged Lag Time: The time to the initial burst of thrombin generation is extended due to the immediate inhibition of newly formed thrombin.
-
Reduced Peak Thrombin: The maximum concentration of thrombin generated is decreased as dabigatran neutralizes thrombin as it is being produced.
-
Decreased Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time is reduced, reflecting the overall inhibitory effect of the drug.
It is important to note that some older thrombin generation assay methodologies, such as the Calibrated Automated Thrombogram (CAT), can show a paradoxical increase in ETP and peak thrombin in the presence of dabigatran. This is an artifact of the assay's calibration process where dabigatran also inhibits the thrombin calibrator. Newer calibration methods (CAT-II) and fully automated systems like the ST Genesia have been developed to mitigate this issue.
Data Presentation
The following table summarizes the expected effects of therapeutic concentrations of dabigatran on key thrombin generation parameters as measured by the Calibrated Automated Thrombogram (CAT).
| Parameter | Normal Range | Dabigatran (150 mg twice daily) - Geometric Mean (95% CI) |
| Lag Time (min) | 2.1 – 4.1 | 14.6 (9.80 – 21.8) |
| Endogenous Thrombin Potential (ETP) (nM·min) | 1500 – 2835 | 1069 (645.2 – 1770) |
| Peak Height (nM) | 243 – 507 | 148.8 (55.1 – 401.7) |
Data adapted from a study in patients receiving dabigatran 150 mg twice daily for non-valvular atrial fibrillation, with samples taken 2 hours post-dose.
Experimental Protocols
This section provides detailed protocols for assessing dabigatran's inhibitory potential using two common thrombin generation assay platforms: the semi-automated Calibrated Automated Thrombogram (CAT) and the fully automated ST Genesia system.
Protocol 1: Calibrated Automated Thrombogram (CAT) Method
This protocol is adapted for a semi-automated 96-well plate-based fluorometer.
Materials:
-
Fluoroskan Ascent instrument or similar
-
Thrombinoscope software
-
PPP Reagent (e.g., PPP Reagent HIGH from Diagnostica Stago)
-
Thrombin Calibrator (e.g., from Diagnostica Stago)
-
FluCa Kit (fluorogenic substrate and calcium chloride) (e.g., from Diagnostica Stago)
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate
-
Normal pooled plasma (NPP) as a control
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare platelet-poor plasma (PPP) by double centrifugation: first at 2,500 x g for 15 minutes, then the supernatant at 10,000 x g for 10 minutes.
-
Aliquoted plasma can be stored at -80°C until use.
-
Thaw plasma samples at 37°C for 5 minutes before use.
-
-
Reagent Preparation:
-
Reconstitute reagents according to the manufacturer's instructions.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Pipette 80 µL of patient PPP or NPP into designated wells of the 96-well plate.
-
In separate wells for calibration, pipette 80 µL of NPP.
-
Add 20 µL of PPP Reagent to the sample wells.
-
Add 20 µL of Thrombin Calibrator to the calibration wells. Note: Due to the interference of dabigatran with the calibrator, it is recommended to use a baseline (pre-drug) sample from the patient for calibration if available, or a normal pooled plasma.
-
Place the plate in the fluorometer, which is pre-heated to 37°C.
-
The instrument will automatically dispense 20 µL of the FluCa Kit reagent (pre-warmed to 37°C) into each well to start the reaction.
-
The fluorescence is read over time (typically for 60-90 minutes).
-
-
Data Analysis:
-
The Thrombinoscope software calculates the thrombin generation curve and its parameters (Lag Time, ETP, Peak Thrombin, etc.) by comparing the fluorescence of the sample wells to the calibrator wells.
-
Protocol 2: Fully Automated ST Genesia System
This protocol outlines the procedure for the fully automated ST Genesia analyzer.
Materials:
-
ST Genesia Analyzer
-
STG-DrugScreen reagent kit (or other suitable ST Genesia reagent)
-
STG-Cal&Fluo kit (for calibration)
-
Patient platelet-poor plasma (PPP) collected in 3.2% sodium citrate
-
Normal pooled plasma and quality controls provided with the reagent kits
Procedure:
-
Sample Preparation:
-
Prepare PPP as described in Protocol 1.
-
Load the patient samples, controls, and calibrators onto the instrument racks.
-
-
Instrument Setup and Calibration:
-
Perform a daily calibration using the STG-Cal&Fluo kit as per the instrument's instructions. This calibration is stable for the day.
-
The ST Genesia system uses a different calibration method than the traditional CAT, which corrects for plasma color and reduces interference from direct thrombin inhibitors.
-
-
Assay Run:
-
Select the appropriate assay protocol on the ST Genesia software (e.g., using the STG-DrugScreen reagent).
-
The instrument will automatically perform all pipetting, incubation, and measurement steps.
-
The system typically uses a reagent that contains tissue factor and phospholipids to trigger coagulation.
-
-
Data Analysis:
-
The ST Genesia software automatically calculates and reports the thrombin generation parameters for each sample. For dabigatran-treated patients, the lag time shows a good correlation with the drug's plasma levels.
-
Visualizations
Caption: Dabigatran's mechanism of action in the coagulation cascade.
Caption: Experimental workflow for a thrombin generation assay.
Caption: Logical relationship of dabigatran's effect on TGA parameters.
References
- 1. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrofluorimetric Quantification of Dabigatran Etexilate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor. It is a prodrug that is converted to its active form, dabigatran, in the body. Accurate and sensitive quantification of dabigatran etexilate is crucial in pharmaceutical development and quality control. This application note describes a simple, rapid, and sensitive spectrofluorimetric method for the quantification of dabigatran etexilate in bulk and pharmaceutical dosage forms. The inherent fluorescence of dabigatran etexilate allows for its direct measurement without the need for complex derivatization steps.
The principle of this method is based on the measurement of the native fluorescence of dabigatran etexilate. The molecule contains polycyclic aromatic systems, including pyridine and benzimidazole rings, which are responsible for its fluorescent properties.[1] When excited at its maximum excitation wavelength, it emits light at a characteristic longer wavelength, and the intensity of this emitted light is directly proportional to the concentration of the drug over a certain range.
Key Experimental Parameters
Two primary solvent systems have been reported for the spectrofluorimetric analysis of dabigatran etexilate, each with slightly different excitation and emission maxima.
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol:0.1 N HCl (90:10, v/v) | Dimethyl Sulphoxide (DMSO) |
| Excitation Wavelength (λex) | 335 nm[2][3][4] | 334 nm[1] |
| Emission Wavelength (λem) | 400 nm | 391 nm |
Method Validation Summary
The described methods have been validated according to the International Conference on Harmonization (ICH) guidelines. The key validation parameters are summarized below.
Method 1: Methanol/HCl Solvent System (as part of an HPLC-Fluorescence method)
This data is derived from an HPLC-fluorescence detection method but is indicative of the compound's fluorescent properties and sensitivity.
| Parameter | Result |
| Linearity Range | 10.0 to 1000.0 ng/mL |
| Correlation Coefficient (R²) | 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL |
| Precision (Within-day %CV) | 1.38% (at 50.0 ng/mL), 4.83% (at 100.0 ng/mL), 2.31% (at 500.0 ng/mL) |
Method 2: DMSO Solvent System (Direct Spectrofluorimetry)
| Parameter | Result |
| Linearity Range | 0.01 to 1.0 µg/mL |
| Correlation Coefficient (r) | 0.989 |
| Regression Equation | Y = 154.1x + 12.37 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
| Accuracy (% Recovery) | 98.8% to 102.4% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Protocol 1: Quantification of Dabigatran Etexilate using Methanol/HCl Solvent System
1. Materials and Reagents:
-
Dabigatran Etexilate reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Spectrofluorometer
2. Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of dabigatran etexilate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the Methanol:0.1 N HCl (90:10, v/v) solvent mixture.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate serial dilutions with the solvent mixture to cover the desired concentration range (e.g., 10-1000 ng/mL).
4. Spectrofluorimetric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm and the emission wavelength to 400 nm.
-
Calibrate the instrument using the solvent mixture as a blank.
-
Measure the fluorescence intensity of each working standard solution.
5. Construction of Calibration Curve:
-
Plot a graph of fluorescence intensity versus the concentration of the working standard solutions.
-
Determine the linearity and regression equation.
6. Quantification of Sample:
-
Prepare the sample solution in the same solvent system and ensure the concentration falls within the linearity range of the calibration curve.
-
Measure the fluorescence intensity of the sample solution.
-
Calculate the concentration of dabigatran etexilate in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of Dabigatran Etexilate using DMSO Solvent System
1. Materials and Reagents:
-
Dabigatran Etexilate reference standard
-
Dimethyl Sulphoxide (DMSO, analytical grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Spectrofluorometer
2. Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of dabigatran etexilate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with DMSO.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate serial dilutions with DMSO to achieve concentrations in the range of 0.01-1.0 µg/mL.
4. Spectrofluorimetric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 334 nm and the emission wavelength to 391 nm.
-
Use DMSO as a blank to calibrate the instrument.
-
Measure the fluorescence intensity of each working standard solution.
5. Construction of Calibration Curve:
-
Plot a graph of fluorescence intensity versus the concentration of the working standard solutions.
-
Determine the linearity and regression equation.
6. Quantification of Sample:
-
For pharmaceutical formulations (capsules), accurately weigh the contents of twenty capsules to determine the average weight.
-
Take a quantity of the powdered capsule contents equivalent to 10 mg of dabigatran etexilate and dissolve it in a 10 mL volumetric flask with DMSO.
-
Sonicate for 10 minutes and then make up the volume with DMSO.
-
Filter the solution and further dilute the filtrate with DMSO to obtain a final concentration within the linearity range.
-
Measure the fluorescence intensity of the sample solution.
-
Calculate the concentration of dabigatran etexilate in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrofluorimetric quantification of dabigatran etexilate.
Conclusion
The spectrofluorimetric method for the quantification of dabigatran etexilate is simple, sensitive, and accurate. It can be readily implemented in a laboratory setting for routine analysis of the drug in bulk and pharmaceutical formulations. The choice of solvent system may depend on the specific laboratory requirements and instrumentation available. The provided protocols offer a solid foundation for developing and validating this analytical method.
References
Application Note: A Stability-Indicating HPLC Assay for Dabigatran Etexilate
Introduction
Dabigatran etexilate is an oral direct thrombin inhibitor used for the prevention of blood clots.[1] As with any pharmaceutical compound, it is susceptible to degradation, which can impact its efficacy and safety. Therefore, a validated stability-indicating analytical method is crucial to ensure the quality and shelf-life of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of dabigatran etexilate and its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Principle
The described method utilizes reversed-phase HPLC with UV detection to separate dabigatran etexilate from its potential degradation products formed under various stress conditions.[4] The method's stability-indicating nature is demonstrated through forced degradation studies, which involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress.[5] The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the separation:
| Parameter | Condition |
| HPLC Column | Hypersil BDS C18 (150 x 4.6 mm, 5µm)[6] or Inertsil ODS-4 (250mm x 4.6mm, 5µ)[4] |
| Mobile Phase | Phosphate Buffer (pH 4.5) and Acetonitrile (50:50, v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 230 nm[6] |
| Column Temperature | Ambient or 25°C[4] |
| Diluent | Acetonitrile and Water (80:20, v/v)[6] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of dabigatran etexilate reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a final concentration within the linear range of the assay (e.g., 75 µg/mL).[6]
-
Sample Preparation (from Capsules): Empty the contents of not less than 10 capsules and determine the average weight.[2] Accurately weigh a portion of the powder equivalent to a specific amount of dabigatran etexilate and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution before injection.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] Prepare a stock solution of dabigatran etexilate (e.g., 1 mg/mL) and subject it to the following stress conditions:[4][6]
-
Acidic Degradation: Treat the drug solution with 1M HCl at 80°C for 30 minutes.[6]
-
Alkaline Degradation: Treat the drug solution with 5M NaOH at room temperature.[4]
-
Oxidative Degradation: Treat the drug solution with 5% hydrogen peroxide at 85°C for 45 minutes.[4]
-
Thermal Degradation: Heat the drug solution at 80°C for 30 minutes.[6]
-
Photolytic Degradation: Expose the drug solution to UV light (200 watt hours/m²) and white fluorescent light (1.2 million Lux hours).[4]
After exposure, neutralize the acidic and basic solutions and dilute all stressed samples with the diluent to a suitable concentration (e.g., 75 µg/mL) before HPLC analysis.[6]
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 0.4 - 0.9[6] |
| Theoretical Plates (N) | > 2000 | > 4400[6] |
| Resolution (Rs) | > 2.0 (between dabigatran and nearest degrading peak) | > 3.0[4] |
| % RSD of Peak Area | ≤ 2.0% (for replicate injections) | < 1.0% |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Degradation |
| Acidic (1M HCl, 80°C, 30 min) | 5.9%[6] |
| Alkaline (5M NaOH, RT) | 2.0%[6] |
| Oxidative (5% H₂O₂, 85°C, 45 min) | 1.0%[6] |
| Thermal (80°C, 30 min) | 4.9%[6] |
| Photolytic (UV & Fluorescent Light) | 0.7%[6] |
Table 3: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 0.999 (9-113 µg/mL)[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.8% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | < 1.0% |
| - Interday | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.075 µg/mL[6] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.248 µg/mL[6] |
| Robustness | No significant change in results | Method is robust for minor changes in flow rate and mobile phase pH[6] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for HPLC method development and validation.
Caption: Forced degradation study design for dabigatran etexilate.
References
- 1. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. iajps.com [iajps.com]
- 3. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmrlabs.com [hmrlabs.com]
Application Notes and Protocols for Inducing Venous Thrombosis in Animal Models for Dabigatran Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing venous thrombosis in animal models to evaluate the efficacy of dabigatran, a direct thrombin inhibitor. The following sections include experimental procedures, quantitative data from relevant studies, and visual diagrams of workflows and signaling pathways.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a significant cause of morbidity and mortality. Animal models are indispensable tools for studying the pathophysiology of VTE and for the preclinical evaluation of novel anticoagulant therapies like dabigatran. The choice of animal model is critical and should align with the specific research question. Commonly used models involve inducing thrombosis through endothelial damage, venous stasis, or a combination of both, mimicking the clinical conditions of VTE.
Dabigatran etexilate is the orally administered prodrug of dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa). By binding to the active site of thrombin, dabigatran blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1][2][3][4] Animal models of venous thrombosis have been instrumental in demonstrating the antithrombotic efficacy of dabigatran.[5]
Experimental Protocols
Two of the most widely used and well-characterized models for inducing venous thrombosis are the Ferric Chloride-Induced Thrombosis Model and the Inferior Vena Cava (IVC) Stasis Model.
Ferric Chloride-Induced Venous Thrombosis Model in Rats
This model induces thrombosis through chemical injury to the vascular endothelium, leading to platelet activation and aggregation. It is a versatile model that can be adapted for both arterial and venous thrombosis studies.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Filter paper strips (1 mm x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in deionized water)
-
Saline solution (0.9% NaCl)
-
Doppler flow probe
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the ventral neck area and disinfect the surgical site.
-
Make a midline cervical incision to expose the jugular vein.
-
Carefully dissect the jugular vein from the surrounding connective tissue.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe distal to the intended injury site to monitor blood flow.
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed jugular vein for a standardized period (e.g., 5 minutes).
-
After the exposure time, remove the filter paper and rinse the area with saline.
-
-
Observation and Data Collection:
-
Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is a key parameter.
-
At the end of the experiment (e.g., 60 minutes), the thrombosed vessel segment can be excised, and the thrombus can be isolated and weighed.
-
Inferior Vena Cava (IVC) Stasis Model in Mice
This model creates a complete stasis environment, which is a major contributor to the development of DVT. It is particularly useful for studying the inflammatory response in the vein wall following thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, >20g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (micro-scissors, micro-forceps)
-
Suture material (e.g., 7-0 silk or prolene suture)
-
Saline solution (0.9% NaCl)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect the surgical site.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines with a saline-moistened cotton applicator to expose the inferior vena cava (IVC).
-
-
IVC Ligation:
-
Carefully dissect the IVC from the aorta, just below the renal veins.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 7-0 suture.
-
Pass a 7-0 suture underneath the IVC.
-
Tie a ligature around the IVC to induce complete stasis.
-
-
Wound Closure and Recovery:
-
Close the abdominal wall in two layers using appropriate suture material.
-
Allow the mouse to recover in a warmed cage.
-
-
Thrombus Harvesting and Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours), re-anesthetize the mouse and reopen the abdominal incision.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus. The vein wall can also be collected for histological or molecular analysis.
-
Quantitative Data for Dabigatran Efficacy
The following tables summarize quantitative data from studies evaluating dabigatran in animal models of venous thrombosis.
Table 1: Efficacy of Intravenous Dabigatran in a Rabbit Venous Thrombosis Model
| Dose (mg/kg) | Inhibition of Thrombus Formation (%) |
| 0.03 | ~20% |
| 0.1 | ~60% |
| 0.3 | ~90% |
| 0.5 | ~100% |
Data adapted from a study using a rabbit model of venous thrombosis with endothelial damage and blood flow reduction. The 50% effective dose (ED50) for dabigatran in this model was 0.066 mg/kg.
Table 2: Efficacy of Oral Dabigatran Etexilate in a Rabbit Venous Thrombosis Model
| Dose (mg/kg) | Maximum Inhibition of Thrombus Formation (%) | Time to Max Inhibition (hours) |
| 1 | ~30% | 1 |
| 5 | ~70% | 1 |
| 10 | ~90% | 1 |
| 20 | ~95% | 1 |
Oral administration of dabigatran etexilate demonstrated a dose-dependent inhibition of thrombus formation, with a rapid onset of action.
Table 3: Effect of Dabigatran on Activated Partial Thromboplastin Time (aPTT) in a Porcine Arterial Thrombosis Model
| Treatment | Baseline aPTT (s) | Peak aPTT (s) at 5 min post-dose |
| Placebo | 14.2 | - |
| Dabigatran 0.1 mg/kg i.v. | 14.7 ± 0.5 | 31.7 |
| Dabigatran 0.3 mg/kg i.v. | 14.7 ± 0.5 | 42.7 |
| Dabigatran 1.0 mg/kg i.v. | 14.7 ± 0.5 | 71.8 |
These data show a dose-dependent prolongation of aPTT following intravenous administration of dabigatran. It is important to note that the sensitivity of aPTT to dabigatran can vary depending on the reagent used.
Visualizations
Dabigatran's Mechanism of Action
Caption: Dabigatran directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Experimental Workflow: Ferric Chloride-Induced Venous Thrombosis
Caption: Workflow for the ferric chloride-induced venous thrombosis model.
Experimental Workflow: IVC Stasis-Induced Venous Thrombosis
Caption: Workflow for the IVC stasis-induced venous thrombosis model.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dabigatran Etexilate in Experimental Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dabigatran etexilate, an oral direct thrombin inhibitor, in preclinical experimental models of ischemic stroke. The protocols and data presented are intended to guide researchers in designing and conducting studies to evaluate the efficacy and safety of dabigatran and other novel anticoagulants in the context of cerebral ischemia.
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran.[1][2] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin, playing a key role in the coagulation cascade.[2][3] Its mechanism of action involves the inhibition of both free and clot-bound thrombin, as well as thrombin-induced platelet aggregation.[3][4] In clinical practice, dabigatran is approved for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[3][5] Preclinical studies in animal models of ischemic stroke have been crucial in elucidating its potential neuroprotective effects and safety profile, particularly concerning hemorrhagic transformation.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative data from representative studies on the use of dabigatran etexilate in experimental ischemic stroke models.
Table 1: Dabigatran Etexilate Dosage and Administration in Rodent Models of Ischemic Stroke
| Animal Model | Dabigatran Etexilate Dose | Route of Administration | Timing of Administration | Reference |
| Male Wistar Rats | 15 mg/kg | Oral | 1 hour before tMCAO | [6] |
| Male C57BL/6 Mice | 37.5 mg/kg and 75 mg/kg | Oral Gavage | Three times with 8-hour intervals, the last dose 1 hour before tMCAO | [1] |
| Male Wistar Rats | 20 mg/kg/day | Oral | For 7 days before tMCAO | [7] |
| Aged Tg2576 and Wild-Type Mice | 45 mg/kg twice daily (weekdays), 60 mg/kg single dose (weekends) | Oral Gavage | For 4 weeks | [4] |
Table 2: Effects of Dabigatran Etexilate on Stroke Outcomes in Experimental Models
| Animal Model | Dabigatran Etexilate Dose | Primary Outcome Measure | Key Findings | Reference |
| Male Wistar Rats | 15 mg/kg | Infarct Volume, Neurological Deficit | Significant reduction in infarct size and improvement in neurological deficits. | [6] |
| Male C57BL/6 Mice | 37.5 mg/kg and 75 mg/kg | Hemorrhagic Transformation (HT) Volume | No significant difference in HT volume compared to controls after 1h or 3h of tMCAO.[1][8] | [1][8] |
| Male Wistar Rats | 20 mg/kg/day | Hemorrhagic Volume, Paraparesis (with tPA) | Significantly improved paraparesis and reduced intracerebral hemorrhage volume compared to warfarin. | [7] |
| Aged Tg2576 and Wild-Type Mice | 45 mg/kg and 60 mg/kg | Cerebral Microhemorrhage | No significant change in the number or size of cerebral microhemorrhages. | [4][9] |
Experimental Protocols
Protocol 1: Induction of Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This protocol describes a common method for inducing focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature (37°C)
-
Surgical microscope
-
Micro-scissors and forceps
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Vessel clips
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Place the animal on a heating pad to maintain its body temperature at 37°C.
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and place a temporary clip on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can vary (e.g., 60, 90, or 120 minutes) depending on the desired severity of injury.[1][6][7]
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Monitor the animal for neurological deficits.
Protocol 2: Administration of Dabigatran Etexilate via Oral Gavage
This protocol details the preparation and administration of dabigatran etexilate.
Materials:
-
Dabigatran etexilate tablets (e.g., Pradaxa™)
-
Vehicle solution (e.g., saline or 0.5% carboxymethyl cellulose sodium salt)[7]
-
Mortar and pestle or homogenizer
-
Oral gavage needle
-
Syringe
Procedure:
-
Crush the dabigatran etexilate tablets into a fine powder using a mortar and pestle or a homogenizer.
-
Suspend the powder in the chosen vehicle solution to the desired concentration (e.g., 11 mg/ml or 22 mg/ml in saline).[1] The solution should be freshly prepared.[1]
-
Administer the dabigatran etexilate suspension to the animal via oral gavage using a suitable gavage needle and syringe. The volume administered will depend on the animal's body weight and the target dose.[1]
-
For studies requiring repeated dosing, establish a clear dosing schedule (e.g., multiple times a day or daily for several weeks).[1][4][7]
Protocol 3: Assessment of Stroke Outcomes
1. Infarct Volume Measurement:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and slice it into coronal sections of a specific thickness (e.g., 2 mm).
-
Stain the brain slices with a suitable stain, such as 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet, to differentiate between infarcted and non-infarcted tissue.
-
Quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume by integrating the infarct areas across all slices.
2. Neurological Deficit Scoring:
-
Assess the neurological function of the animals at various time points post-MCAO using a standardized neurological deficit scoring system. A common scale ranges from 0 (no deficit) to 5 (severe deficit).
-
The scoring is typically based on observations of motor function, balance, and reflexes.
3. Hemorrhagic Transformation Assessment:
-
After euthanasia, perfuse and fix the brains as described for infarct volume measurement.
-
Slice the brains and visually inspect for signs of hemorrhage.
-
Quantify the volume of hemorrhage using spectrophotometric methods (e.g., measuring hemoglobin content) or by histological analysis of brain sections stained with hematoxylin and eosin (H&E) or Prussian blue.[4]
Mandatory Visualizations
Caption: Mechanism of Dabigatran in Ischemic Stroke.
References
- 1. No Influence of Dabigatran Anticoagulation on Hemorrhagic Transformation in an Experimental Model of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No Influence of Dabigatran Anticoagulation on Hemorrhagic Transformation in an Experimental Model of Ischemic Stroke | PLOS One [journals.plos.org]
- 3. Incidence and management of ischemic stroke and intracerebral hemorrhage in patients on dabigatran etexilate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabigatran etexilate for secondary stroke prevention: the first year experience from a multicenter short-term registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabigatran Etexilate Reduces Thrombin-Induced Inflammation and Thrombus Formation in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing hemorrhagic complication by dabigatran via neurovascular protection after recanalization with tissue plasminogen activator in ischemic stroke of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No influence of dabigatran anticoagulation on hemorrhagic transformation in an experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of dabigatran etexilate and its related substances. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control, stability studies, and impurity profiling in drug substance and finished product. The method demonstrates excellent specificity, linearity, accuracy, and precision, ensuring reliable and reproducible results.
Introduction
Dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely used oral anticoagulant. During its synthesis and storage, various related substances and potential degradation products can arise. Accurate quantification of these impurities is critical for ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for a validated RP-HPLC method capable of separating dabigatran from its known related substances and degradation products.
Chromatographic Conditions
A gradient RP-HPLC method was developed and validated for the determination of dabigatran etexilate and its related substances. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with PDA/UV detector |
| Column | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 3.0 with Orthophosphoric Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10 µL[1] |
| Diluent | Water:Acetonitrile (70:30 v/v)[1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of dabigatran and its related substances by RP-HPLC.
References
Troubleshooting & Optimization
Dabigatran Etexilate Stability and Degradation Product Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dabigatran etexilate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for dabigatran etexilate?
Dabigatran etexilate is susceptible to degradation primarily through hydrolysis and to a lesser extent, oxidation, thermal stress, and photolysis.[1][2][3] Hydrolytic degradation can occur under both acidic and basic conditions, leading to the cleavage of the ester linkages.[2][4] This results in the formation of its active metabolite, dabigatran, and other degradation products.[1][3] The prodrug's conversion to its active form in the body is facilitated by carboxylesterase enzymes (CES1 and CES2).[5][6]
Q2: What are the major known degradation products of dabigatran etexilate?
Several degradation products (DPs) have been identified under various stress conditions. The primary degradation pathways involve hydrolysis of the carbamate and ethyl ester groups. Some of the major identified degradation products include:
-
DP-1: (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid[4]
-
DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[4]
-
DP-3: (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[4]
-
A carbamimidoylphenyl derivative (m/z 500.2) formed by carbamate cleavage.[7]
-
(E)-hexyl(amino(4-aminophenyl)methylene)carbamate (m/z 264.1) resulting from the cleavage of the phenyl aminomethyl benzimidazolyl linkage.[7]
Q3: How does moisture affect the stability of dabigatran etexilate capsules?
Moisture significantly accelerates the degradation rate of dabigatran etexilate.[8][9] The manufacturer recommends keeping the capsules in their original packaging to protect them from moisture.[10] Studies have shown that repackaging dabigatran etexilate capsules into dose administration aids can lead to significant degradation, especially under high humidity conditions.[11][12]
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing peak tailing in my HPLC chromatogram for dabigatran etexilate. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors in HPLC analysis. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The basic nature of dabigatran can lead to interactions with acidic silanol groups on the column packing. Using a base-deactivated column or adding a competitive base like triethylamine to the mobile phase can help.
-
Column Degradation: Over time, the stationary phase of the column can degrade. Try flushing the column with a strong solvent or replace it if necessary.[13]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of dabigatran and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and the analyte.
Q5: My retention times for dabigatran etexilate are shifting between injections. What should I check?
Retention time variability can compromise the reliability of your results. Consider the following potential causes:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is functioning correctly.[13][14]
-
Fluctuations in Column Temperature: Temperature changes can affect retention times. Using a column oven to maintain a constant temperature is recommended.[14]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[13]
-
Pump Malfunction: Check the HPLC pump for leaks or inconsistent flow rates, as this can lead to erratic retention times.[13]
Forced Degradation Study Issues
Q6: I am not seeing significant degradation of dabigatran etexilate under my forced degradation conditions. What can I do?
If you are not observing the expected degradation, consider the following:
-
Stress Condition Severity: The stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough. You may need to increase the concentration of the stressor, the temperature, or the exposure time.[15]
-
Analyte Concentration: The initial concentration of dabigatran etexilate might be too high, making it difficult to detect small percentage changes. Consider using a lower starting concentration.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the detection of impurities at low concentrations. The limit of detection (LOD) and limit of quantitation (LOQ) should be established.[15]
Experimental Protocols
Forced Degradation Studies Protocol
A typical forced degradation study for dabigatran etexilate involves subjecting the drug substance to various stress conditions to evaluate its intrinsic stability and identify potential degradation products.[2][16]
-
Preparation of Stock Solution: Prepare a stock solution of dabigatran etexilate in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[7][15]
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl or 2N HCl) and heat at a specific temperature (e.g., 80°C) for a defined period.[8][15][16] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH or 2N NaOH) and heat.[8][15][16] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with heating.[8][15]
-
Thermal Degradation: Expose a solid or solution of the drug to high temperatures (e.g., 60-105°C) for a specified duration.[2][7][15]
-
Photolytic Degradation: Expose a solid or solution of the drug to UV and visible light in a photostability chamber as per ICH Q1B guidelines.[2][17]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for the identification of degradation products.[1][7]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observations | Reference |
| Acid Hydrolysis | 2N HCl | 90°C | 2 hours | Peak shifted/decreased | [8] |
| Base Hydrolysis | 2N NaOH | 90°C | 2 hours | Peak shifted/decreased | [8] |
| Oxidation | 30.0% H₂O₂ | 90°C | 2 hours | Peak shifted/decreased | [8] |
| Thermal Degradation | Heat | 90°C | 2 hours | Peak shifted/decreased | [8] |
| Thermal Degradation | Heat | 60°C | 4 hours | ~75% reduction in concentration | [7] |
Table 2: Identified Degradation Products of Dabigatran Etexilate
| Degradation Product | m/z | Stress Condition | Identification Method | Reference |
| DP-01 | 500.2 | Thermal | LC-ESI-MS | [7] |
| DP-02 | 264.1 | Thermal | LC-ESI-MS | [7] |
| DP-1 | - | Hydrolytic (Acid/Base) | HRMS, NMR | [4] |
| DP-2 | - | Hydrolytic (Acid/Base) | HRMS, NMR | [4] |
| DP-3 | - | Hydrolytic (Acid/Base) | HRMS, NMR | [4] |
Visualizations
Caption: Workflow for forced degradation studies of dabigatran etexilate.
References
- 1. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. iajpr.com [iajpr.com]
- 16. ijbpr.net [ijbpr.net]
- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Dabigatran Interference in Specialized Coagulation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of dabigatran interference in specialized coagulation assays.
Frequently Asked Questions (FAQs)
1. Which specialized coagulation assays are most affected by dabigatran?
As a direct thrombin inhibitor, dabigatran primarily interferes with clot-based assays that rely on thrombin generation or activity.[1][2][3] Key affected assays include:
-
Activated Partial Thromboplastin Time (aPTT)-based assays: This includes aPTT-based factor assays (e.g., FVIII, FIX, FXI), Activated Protein C Resistance (APCR), and some clot-based protein C and S assays.[1][3][4]
-
Thrombin Time (TT): This test is extremely sensitive to dabigatran.[5][6]
-
Lupus Anticoagulant (LA) Testing: Both dilute Russell's Viper Venom Time (dRVVT) and aPTT-based LA tests can yield false-positive results.[7][8][9][10]
-
Clot-based Protein C and Protein S assays: These can be falsely overestimated.[1][11]
-
Factor VIII Inhibitor Assays (Bethesda assays): False-positive results for inhibitors may occur at therapeutic dabigatran concentrations.[1][3]
-
Thrombin-based (anti-IIa) chromogenic assays: These can show interference, leading to an overestimation of the measured analyte.[1][3]
2. Are there any coagulation assays that are NOT affected by dabigatran?
Yes, several types of assays are generally not affected by the presence of dabigatran:
-
Antigen-based assays: Assays that measure the quantity of a protein, such as von Willebrand factor antigen or free protein S antigen, are unaffected.[1][2][3]
-
Factor Xa-based chromogenic assays: These assays are typically not influenced by dabigatran.[1]
-
Immunoassays: Tests like D-dimer assays that use immunoassay technology are not affected.[11]
3. What is the mechanism of dabigatran interference in clot-based assays?
Dabigatran directly binds to and inhibits thrombin (Factor IIa), a key enzyme in the final stages of the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby prolonging the clotting time in any assay that relies on fibrin clot formation as an endpoint.
4. Can I still perform specialized coagulation testing on a patient taking dabigatran?
Testing on patients actively taking dabigatran is challenging and can lead to erroneous results.[7] The best practice is to collect samples when the patient is not taking the anticoagulant or at drug trough levels.[11][12] If testing is unavoidable, several strategies can be employed, though they have limitations.[12]
Troubleshooting Guides
Issue 1: Unexpectedly low factor activities or false-positive inhibitor screens.
| Potential Cause | Troubleshooting Steps |
| Dabigatran interference in clot-based factor assays.[1][3] | 1. Review Patient Medication: Confirm if the patient is on dabigatran or another direct oral anticoagulant (DOAC).2. Use a Chromogenic Assay: If available, use a chromogenic factor assay (preferably Xa-based) which is less susceptible to dabigatran interference.[1]3. DOAC Removal: Consider using a commercially available DOAC removal agent like DOAC-Stop® or DOAC-Remove®.[11][13][14] Follow the manufacturer's protocol carefully.4. Thrombin Time (TT): A normal TT can help rule out significant dabigatran presence.[6] |
Issue 2: False-positive lupus anticoagulant (LA) results.
| Potential Cause | Troubleshooting Steps |
| Dabigatran prolongs phospholipid-dependent clotting times in dRVVT and aPTT-based assays.[8][9] | 1. Timing of Sample Collection: If possible, redraw the sample at trough dabigatran concentration or after the drug has been discontinued.[12]2. DOAC Removal: Use of DOAC-neutralizing agents can be effective but must be validated in your laboratory, as incomplete removal can still lead to false positives.[14][15]3. Consultation: Discuss the results with a coagulation specialist, considering the patient's clinical context and medication history. |
Issue 3: Falsely elevated Activated Protein C Resistance (APCR) ratio.
| Potential Cause | Troubleshooting Steps |
| Dabigatran interference in aPTT-based APCR assays can mask the presence of Factor V Leiden.[1][16][17] | 1. Use a Prothrombinase-Based Assay: Some studies suggest that certain prothrombinase-based APCR assays may be less affected, though interference can still occur.[16][18]2. Genetic Testing: If APCR is suspected, perform a genetic test for the Factor V Leiden mutation, which is not affected by anticoagulants.3. DOAC Removal: The use of DOAC removal agents has been shown to improve the accuracy of APCR testing in the presence of dabigatran.[14] |
Quantitative Data Summary
The following tables summarize the quantitative impact of dabigatran on various specialized coagulation assays. Data is compiled from in vitro studies using dabigatran-spiked normal plasma.
Table 1: Effect of Dabigatran on Clot-Based Factor Assays
| Dabigatran Concentration (ng/mL) | Factor VIII Activity (% of normal) | Factor IX Activity (% of normal) | Factor XI Activity (% of normal) |
| ~50 | ~90% | ~95% | ~90% |
| ~100 | ~70% | ~80% | ~70% |
| ~200 | <50% | ~60% | <50% |
| ~400 | <20% | ~40% | <20% |
| Source: Data synthesized from multiple studies.[1][3] |
Table 2: Effect of Dabigatran on Thrombophilia Assays
| Dabigatran Concentration (ng/mL) | Clot-Based Protein C Activity | Clot-Based Protein S Activity | aPTT-based APCR Ratio |
| ~150 | Falsely Elevated[1][4] | Falsely Elevated[1] | Falsely Elevated[1] |
| >200 | Significantly Overestimated[1] | Significantly Overestimated[1] | Can normalize a result from a Factor V Leiden patient[16][17] |
| Source: Data synthesized from multiple studies.[1][4][16][17] |
Experimental Protocols & Workflows
Protocol: Dabigatran Removal from Plasma Samples using DOAC-Stop®
This protocol is a general guideline based on published literature.[13][14] Users should always refer to the manufacturer's specific instructions.
-
Sample Preparation: Obtain citrated platelet-poor plasma from the patient.
-
Addition of Agent: Add one DOAC-Stop® tablet to a 0.5-1.5 mL aliquot of the plasma sample.
-
Incubation: Gently mix or vortex the sample for the time specified by the manufacturer (typically 5-10 minutes) to allow for dabigatran adsorption.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 2000 x g for 2 minutes) to pellet the tablet material.[13]
-
Supernatant Collection: Carefully aspirate the supernatant (the treated plasma) for use in the coagulation assay.
-
Analysis: Perform the specialized coagulation assay on the treated plasma. It is recommended to also test a pre-treatment aliquot to assess the degree of correction.
Protocol: Chromogenic Factor X Assay
This assay can be used to monitor warfarin therapy in patients with interferences from substances like dabigatran.[19][20]
-
Principle: The assay measures Factor X activity by its ability to activate a specific chromogenic substrate. The color intensity produced is proportional to the Factor X activity.
-
Sample Preparation: Patient's platelet-poor plasma is required.
-
Reagent Addition: The plasma is incubated with a reagent containing excess Factor Xa substrate and Russell's Viper Venom (RVV), which activates Factor X.
-
Measurement: The rate of color change (amidolytic activity) is measured spectrophotometrically at 405 nm.
-
Quantification: The Factor X activity is determined by comparing the result to a standard curve generated from calibrators with known Factor X levels.
Signaling Pathway
The interference of dabigatran primarily affects the common pathway of coagulation by directly inhibiting thrombin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of dabigatran on select specialty coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Enhanced Elimination of Dabigatran Through Extracorporeal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. researchgate.net [researchgate.net]
- 8. Effects of direct oral anticoagulants on lupus anticoagulant assays in a real-life setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory testing for lupus anticoagulant (LA) in patients taking direct oral anticoagulants (DOACs): potential for false positives and false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fritsmafactor.com [fritsmafactor.com]
- 11. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 14. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct oral anticoagulant adsorption: Impact on lupus anticoagulant testing-Review of the literature and evaluation on spiked and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of dabigatran on a prothrombinase-based assay for detecting activated protein C resistance: an ex vivo and in vitro study in normal subjects and factor V Leiden carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] The effect of dabigatran and rivarovaban on a prothrombinase-based assay for activated protein C resistance: a preliminary study in subjects heterozygous for factor V Leiden. | Semantic Scholar [semanticscholar.org]
- 19. Coagulation Factor 10 Activity, Chromogenic | MLabs [mlabs.umich.edu]
- 20. diapharma.com [diapharma.com]
Technical Support Center: Dabigatran Quantification in Biological Matrices
This is a solid starting point. I have gathered information on various analytical methods for dabigatran quantification, including LC-MS/MS and coagulation assays. The search results also touch upon pre-analytical variables like sample stability and patient-specific factors. I have some initial data on the performance of different assays and some insights into troubleshooting.
However, to create a comprehensive technical support center as requested, I need to organize this information more effectively. Specifically, I need to:
-
Structure the content into a clear question-and-answer format for both troubleshooting guides and FAQs.
-
Extract and summarize all quantitative data into structured tables.
-
Detail the experimental protocols for the key cited methods.
-
Create the mandatory Graphviz diagrams for workflows and pathways.
I will proceed with the existing information and structure it according to the user's request. I will generate the troubleshooting guides, FAQs, tables, and diagrams based on the information I have already gathered. I believe I have enough information to create a comprehensive response without further searches.
Welcome to the technical support center for dabigatran quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dabigatran.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of dabigatran in biological matrices.
Issue 1: High Variability or Inconsistent Results in Coagulation Assays
-
Question: My activated partial thromboplastin time (aPTT) and prothrombin time (PT) results for dabigatran-spiked samples are highly variable and don't correlate well with expected concentrations. What could be the cause?
-
Answer: The aPTT and PT tests are known to have variable sensitivity to dabigatran, which is highly dependent on the specific reagents used.[1][2][3] Different reagents from different manufacturers can produce significantly different clotting times for the same dabigatran concentration.[2][3] Furthermore, these assays can be influenced by other factors in the plasma, leading to inaccuracies. For routine monitoring, more specific tests are recommended.
-
Recommendation: For more reliable and sensitive measurement of dabigatran's anticoagulant effect, consider using a diluted thrombin time (dTT) assay, such as the Hemoclot Thrombin Inhibitor (HTI) assay, or an Ecarin Chromogenic Assay (ECA).[1][4] These assays demonstrate a more linear and reproducible correlation with dabigatran concentrations.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for direct quantification.[3][5]
-
Issue 2: Low Analyte Recovery During Sample Preparation for LC-MS/MS
-
Question: I am experiencing low recovery of dabigatran from plasma samples during solid-phase extraction (SPE) or protein precipitation. How can I improve this?
-
Answer: Low recovery can be due to several factors, including the choice of extraction method, solvent, and pH. Dabigatran recovery can be optimized by careful selection of these parameters.
-
Protein Precipitation: Protein precipitation with acetonitrile is a common and effective method.[6][7] Ensure the ratio of acetonitrile to plasma is sufficient to achieve complete protein removal.
-
Solid-Phase Extraction (SPE): For SPE, C18 cartridges are often used.[8][9] Conditioning the cartridge sequentially with methanol and water is a critical step.[8] Elution can be performed with methanol followed by propan-2-ol to ensure complete recovery.[8]
-
pH: Acidifying the sample with formic acid or ammonium formate can improve the stability and recovery of dabigatran.[10][11]
-
Issue 3: Suspected Degradation of Dabigatran in Samples
-
Question: I suspect that dabigatran is degrading in my samples, leading to lower than expected concentrations. What are the optimal storage and handling conditions?
-
Answer: Dabigatran stability is critical for accurate quantification. The prodrug, dabigatran etexilate, is susceptible to hydrolysis by esterases.[12]
-
Short-Term Storage: Dabigatran is generally stable in plasma for at least 48 hours at room temperature.[13] For longer periods, refrigeration at +2–8 °C is recommended, where it remains stable for up to 7 days in citrated plasma.[14]
-
Long-Term Storage: For long-term storage, freezing plasma samples at -20 °C or -80 °C is essential.[10][14] Dabigatran has been shown to be stable for at least one year at -80 °C.[10]
-
Freeze-Thaw Cycles: Dabigatran is stable for at least three freeze-thaw cycles.[9][10] However, it is best practice to minimize these cycles.
-
Issue 4: Interference from Metabolites in LC-MS/MS Analysis
-
Question: I am concerned about the potential interference of dabigatran metabolites, particularly acylglucuronides, in my LC-MS/MS assay. How can I address this?
-
Answer: Dabigatran is metabolized into active acylglucuronide conjugates which can contribute to the overall anticoagulant effect and may interfere with quantification.[3][6]
-
Chromatographic Separation: A well-developed chromatographic method is essential to separate dabigatran from its metabolites. Gradient elution on a C18 column is commonly used to achieve this separation.[6][10]
-
Quantification of Total Dabigatran: To measure the total active drug concentration (free dabigatran and its acylglucuronides), a hydrolysis step can be incorporated into the sample preparation. Alkaline hydrolysis can be used to convert the acylglucuronides back to dabigatran before analysis.[10]
-
Specific Detection: LC-MS/MS operating in multiple reaction monitoring (MRM) mode provides high specificity, allowing for the distinct quantification of dabigatran and its metabolites if appropriate mass transitions are selected.[6]
-
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
-
Q1: What is the correct anticoagulant to use for blood collection when measuring dabigatran?
-
A1: Sodium citrate (3.2%) is the standard anticoagulant used for collecting blood samples for coagulation testing and dabigatran quantification.[14]
-
-
Q2: How do patient-specific factors affect dabigatran concentrations?
Analytical Methods
-
Q3: What is the gold standard method for dabigatran quantification?
-
Q4: Can routine coagulation assays like aPTT and PT be used for quantitative monitoring of dabigatran?
-
Q5: What are the advantages of using a diluted Thrombin Time (dTT) assay?
-
A5: Diluted TT assays, such as the Hemoclot Thrombin Inhibitor (HTI) assay, show a good linear correlation with dabigatran concentrations and are more sensitive and reproducible than aPTT or PT.[1] They are a reliable functional assay for assessing dabigatran's anticoagulant effect.
-
Data Interpretation
-
Q6: What are the expected therapeutic ranges for dabigatran in plasma?
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Dabigatran Quantification
| Method | Principle | Advantages | Disadvantages | Linearity Range (ng/mL) |
| LC-MS/MS | Direct quantification of mass | High accuracy, sensitivity, and specificity.[3][5] | Requires specialized equipment and expertise.[18] | 1 - 1000[19] |
| Diluted Thrombin Time (dTT) / HTI | Clot-based assay measuring thrombin inhibition | Good linearity and reproducibility.[1] | Not as specific as LC-MS/MS. | < 0.5 - 500[20] |
| Ecarin Chromogenic Assay (ECA) | Chromogenic assay measuring prothrombin activation | Good sensitivity and linearity.[1][5] | Not widely available 24/7 in all labs.[1] | Varies by kit |
| aPTT | Clot-based assay | Widely available. | High reagent-dependent variability, poor linearity.[1][2][3] | Not recommended for quantification |
| PT/INR | Clot-based assay | Widely available. | Insensitive to dabigatran at therapeutic concentrations.[2][5] | Not recommended for quantification |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Dabigatran in Human Plasma
This protocol is a generalized procedure based on common methodologies.[6][9][21]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., isotopically labeled dabigatran).[21]
-
Add 375 µL of acetonitrile containing 1% formic acid to precipitate proteins.[7]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[8]
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 3.0 mm, 2.2 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time to ensure separation of dabigatran and its metabolites.[21]
-
-
Mass Spectrometry:
-
Quantification:
-
Construct a calibration curve using known concentrations of dabigatran spiked into blank plasma.
-
Calculate the concentration of dabigatran in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic activation of dabigatran etexilate and its mechanism of action.
Caption: General workflow for dabigatran quantification by LC-MS/MS.
References
- 1. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. endotell.ch [endotell.ch]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. academic.oup.com [academic.oup.com]
- 13. nvkc.nl [nvkc.nl]
- 14. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting serum concentration of dabigatran in Asian patients with non-valvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dabigatran: patient management in specific clinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nodia.com [nodia.com]
- 21. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dabigatran Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dabigatran in animal models. The focus is on optimizing dosage to achieve desired anticoagulant effects while minimizing the risk of bleeding events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dabigatran?
A1: Dabigatran is a direct thrombin inhibitor. It reversibly binds to the active site of thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[1][2][3]
Q2: Which animal models are commonly used for studying dabigatran's effects and bleeding risk?
A2: Several animal models are utilized, each with specific advantages. Common models include rats (tail bleeding model), rabbits (kidney incision model), mice (tail transection and saphenous vein hemostasis models), pigs (trauma and liver injury models), and sheep (cardiopulmonary bypass model).[4][5][6][7][8] The choice of model often depends on the specific research question, such as studying trauma-induced bleeding or the effects during surgery.[6][9]
Q3: How can I monitor the anticoagulant effect of dabigatran in my animal model?
A3: Several coagulation assays can be used to monitor dabigatran's effect. The most common are the activated partial thromboplastin time (aPTT) and thrombin time (TT), which show a dose-dependent prolongation with dabigatran.[10] Ecarin clotting time (ECT) is also a highly sensitive and specific measure.[2] Thromboelastography (TEG) can provide a more comprehensive picture of the entire coagulation process in whole blood.[11] It's important to note that routine coagulation assays may not always predict bleeding risk, especially at supratherapeutic doses.[4][5]
Q4: What are the typical dose ranges for dabigatran in different animal models?
A4: Dabigatran doses vary significantly between species and the intended level of anticoagulation. It is crucial to perform dose-finding studies for your specific model and experimental endpoint. The tables below provide a summary of doses used in various studies.
Troubleshooting Guide
Issue 1: Excessive bleeding is observed in my animal model even at what I believed to be a therapeutic dose.
-
Possible Cause 1: Supratherapeutic plasma concentrations. The bioavailability of oral dabigatran etexilate can be low and variable.[2] Factors such as animal strain, age, and health status can affect drug absorption and metabolism.
-
Possible Cause 2: Model-specific sensitivity. Some bleeding models are more sensitive to anticoagulation than others. For instance, a tail transection model in mice can show increased bleeding at therapeutic dabigatran levels, whereas other models in rats and rabbits may only show bleeding at supratherapeutic doses.[7]
-
Solution: Review the literature for the specific bleeding model you are using. A less invasive model or a different anatomical site for injury might be necessary. The saphenous vein hemostasis model in mice is reported to be sensitive to therapeutic dabigatran levels.[7]
-
-
Possible Cause 3: Interaction with other substances. Anesthetics or other co-administered drugs might influence coagulation or dabigatran metabolism.
-
Solution: Review all administered substances for potential interactions. Ensure that the anesthetic regimen is standardized across all animals.
-
Issue 2: The anticoagulant effect of dabigatran appears to be inconsistent between animals.
-
Possible Cause 1: Variable oral absorption. As mentioned, the oral bioavailability of dabigatran etexilate can be inconsistent.
-
Possible Cause 2: Differences in renal function. Dabigatran is primarily cleared by the kidneys.[12] Variations in renal function among animals can lead to different drug exposures.
-
Solution: Use animals of a similar age and health status. If renal impairment is a variable in your study, monitor renal function markers.
-
Issue 3: How can I reverse dabigatran-induced bleeding in an experimental setting?
-
Specific Antidote: Idarucizumab is a specific monoclonal antibody fragment that binds to dabigatran and neutralizes its anticoagulant effect. It has been shown to be effective in various animal models, including pigs and rats.[6][9][13]
-
Non-specific Hemostatic Agents: Prothrombin complex concentrates (PCCs) and activated PCCs (aPCCs) can also reverse dabigatran-induced bleeding.[4][5][6][12][14] These agents have been shown to reduce bleeding time in rat and pig models.[4][5][14] However, they may carry a risk of thrombotic events.[12] Recombinant activated factor VII (rFVIIa) has also shown some efficacy.[4][12]
Data Presentation
Table 1: Dabigatran Dosages and Effects in Rodent Models
| Animal Model | Dabigatran Etexilate Dose | Route | Key Findings | Reference(s) |
| Rat (Tail Bleeding) | 30 mg/kg | Oral | ~3-fold increase in bleeding time; supratherapeutic plasma levels (800-1000 ng/mL). | [4][5] |
| Mouse (Tail Transection) | Dose-dependent | Oral | Increased blood loss at peak therapeutic levels (~200 ng/mL). | [7] |
| Mouse (Saphenous Vein) | 15 µg/kg | IV | Prolonged hemostasis at therapeutic plasma levels (~65 ng/mL). | [7] |
| Mouse (Intracerebral Hemorrhage) | 37.5 - 112.5 mg/kg | Oral | Significant aPTT prolongation but no increase in hematoma volume. | [10] |
Table 2: Dabigatran Dosages and Effects in Larger Animal Models
| Animal Model | Dabigatran Dose | Route | Key Findings | Reference(s) |
| Rabbit | 15 mg/kg | IV | Established PK/PD model for anticoagulation effect. | [1][2] |
| Rabbit (Kidney Incision) | 400 µg/kg | IV | Increased blood loss at supratherapeutic levels (~800 ng/mL). | [7] |
| Pig (Trauma/Liver Injury) | 30 mg/kg bid for 3 days + IV infusion | Oral + IV | Supratherapeutic levels (~1147 ng/mL) led to significantly increased blood loss and mortality. | [9] |
| Sheep | 4 mg/kg | IV | Established PK/PD model to inform dosing for cardiopulmonary bypass. | [3][8] |
Experimental Protocols
Protocol 1: Rat Tail Bleeding Model
-
Animal Preparation: Anesthetize rats (e.g., Hann:Wistar, ~220g) and place catheters for intravenous administration and blood sampling.[5]
-
Dabigatran Administration: Administer dabigatran etexilate (e.g., 30 mg/kg) or vehicle via oral gavage.[4][5]
-
Bleeding Induction: After a set time (e.g., 45 minutes), induce bleeding by making a standardized incision on the tail.[5]
-
Measurement: Record the time to hemostasis. Blood samples can be taken at various time points to correlate coagulation parameters with bleeding time.[5]
Protocol 2: Monitoring Anticoagulation with aPTT
-
Blood Collection: Collect blood samples from the animal model at baseline and at specified time points after dabigatran administration.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
aPTT Assay: Perform the aPTT assay according to the reagent manufacturer's instructions. This typically involves adding a contact activator and cephalin reagent to the plasma, followed by calcium chloride to initiate clotting.
-
Data Analysis: The time to clot formation is measured. A prolongation of the aPTT indicates an anticoagulant effect.[10] A dose-response curve can be generated by testing different dabigatran concentrations.[10]
Visualizations
References
- 1. Delayed concentration effect models for dabigatran anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabigatran pharmacokinetic-pharmacodynamic in sheep: Informing dose for anticoagulation during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of dabigatran-induced bleeding by coagulation factor concentrates in a rat-tail bleeding model and lack of effect on assays of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabigatran pharmacokinetic-pharmacodynamic in sheep: Informing dose for anticoagulation during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a specific antidote to dabigatran (idarucizumab) reduces blood loss and mortality in dabigatran-induced and trauma-induced bleeding in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticoagulation with the oral direct thrombin inhibitor dabigatran does not enlarge hematoma volume in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of dabigatran anticoagulation and its reversal in vitro by thrombelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idarucizumab for Reversing Dabigatran-Induced Anticoagulation: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of dabigatran anticoagulation ex vivo: Porcine study comparing prothrombin complex concentrates and idarucizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Dabigatran Etexilate Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of dabigatran etexilate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of dabigatran etexilate in aqueous solutions?
A1: Dabigatran etexilate is highly susceptible to pH-dependent hydrolysis. Its degradation is significantly faster in basic conditions compared to acidic or neutral conditions. The molecule contains ester and carbamate functional groups that are prone to cleavage. In acidic solutions, the degradation is comparatively slow. As the pH increases, particularly in neutral to basic environments, the rate of hydrolysis markedly accelerates.
Q2: What are the primary degradation pathways of dabigatran etexilate in aqueous solutions at different pH values?
A2: The primary degradation pathway for dabigatran etexilate in aqueous solutions is hydrolysis. Under both acidic and basic conditions, the ester linkages are the main sites of cleavage. This results in the formation of several degradation products, including the active metabolite, dabigatran. Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have also been observed[1].
Q3: My dabigatran etexilate solution appears to be degrading rapidly even at a neutral pH. What could be the cause?
A3: While dabigatran etexilate is more stable in acidic conditions, it is still susceptible to hydrolysis at neutral pH. The rate of degradation can be influenced by temperature and the presence of buffers. An increase in temperature can significantly accelerate the hydrolysis rate. It is also important to ensure the purity of the water and reagents used, as contaminants can sometimes catalyze degradation. For short-term storage of aqueous solutions, it is advisable to keep them refrigerated, although storage for more than one day is generally not recommended[2].
Q4: Are there any known pKa values for dabigatran etexilate?
A4: Yes, the dissociation constants for dabigatran etexilate are pKa1 = 4.0 ± 0.1 (associated with the benzimidazole moiety) and pKa2 = 6.7 ± 0.1 (associated with the carbamic acid hexyl ester moiety)[3][4]. These values are critical for understanding its solubility and stability at different pH levels.
Q5: How does the solubility of dabigatran etexilate change with pH?
A5: The solubility of dabigatran etexilate is strongly dependent on pH. It exhibits higher solubility in acidic environments and is practically insoluble at neutral or basic pH[5]. For instance, its solubility is greater than 80 mg/mL at pH 1, while a saturated solution in pure water has a solubility of 1.8 mg/mL. This pH-dependent solubility is a key consideration in its formulation, with commercial products containing tartaric acid to create an acidic microenvironment that enhances dissolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high degradation in acidic solution. | - Elevated temperature.- Presence of catalytic impurities.- Incorrect pH measurement. | - Conduct experiments at controlled room temperature or below.- Use high-purity water and reagents.- Calibrate the pH meter before preparing solutions. |
| Inconsistent stability results between experiments. | - Variation in buffer preparation.- Inconsistent storage conditions (temperature, light exposure).- Differences in analytical methodology. | - Standardize buffer preparation protocols.- Store all solutions under identical and controlled conditions.- Ensure the analytical method is validated for stability indication. |
| Precipitation observed in the dabigatran etexilate solution. | - pH of the solution is near or above neutral.- The concentration of dabigatran etexilate exceeds its solubility at that specific pH. | - Adjust the pH to a more acidic range (e.g., below pH 4) if the experimental design allows.- Reduce the concentration of dabigatran etexilate in the solution. |
Quantitative Data on Dabigatran Etexilate Degradation
The following tables summarize the available quantitative data on the degradation of dabigatran etexilate under different conditions.
Table 1: First-Order Degradation Kinetics at a Specific pH and Temperature
| pH | Temperature (°C) | Rate Constant (k) | t₉₀ (min) | Reference |
| 5.5 | 60 | 0.0028 min⁻¹ | 37.49 | |
| t₉₀: Time for 10% degradation |
Table 2: Percentage Degradation under Forced Hydrolytic Conditions
| Condition | Time | % Degradation | Reference |
| Acidic (0.1 N HCl) | 12 hours | 19% | |
| Basic (0.1 N NaOH) | 2 hours | 96% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of Dabigatran Etexilate
This protocol outlines a general procedure for investigating the stability of dabigatran etexilate in aqueous solutions across a range of pH values.
1. Materials:
-
Dabigatran etexilate mesylate
-
High-purity water (HPLC grade)
-
Buffers: Hydrochloric acid (for pH 1-2), acetate buffer (for pH 3-5), phosphate buffer (for pH 6-8), borate buffer (for pH 9-10)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Prepare a series of buffers at the desired pH values (e.g., 1, 3, 5, 7, 9).
-
Prepare a stock solution of dabigatran etexilate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
For each pH value, prepare a working solution by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
3. Stability Study:
-
Store the working solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 4.5) in a specific ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
-
Quantify the peak area of dabigatran etexilate at each time point.
5. Data Analysis:
-
Calculate the percentage of dabigatran etexilate remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) for each pH.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the pH stability of dabigatran etexilate.
Caption: Simplified degradation pathways of dabigatran etexilate and influencing factors.
References
- 1. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies – ScienceOpen [scienceopen.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Dabigatran Interference in Factor VIII Bethesda Assays
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential false positive results in Factor VIII (FVIII) Bethesda titer assays due to the presence of dabigatran.
Frequently Asked Questions (FAQs)
Q1: Why does dabigatran cause a false positive in the Factor VIII Bethesda titer assay?
A1: Dabigatran is a direct thrombin inhibitor.[1][2][3] The standard Factor VIII Bethesda assay is a clot-based test that relies on the activated partial thromboplastin time (aPTT).[4] Dabigatran's inhibition of thrombin prolongs the aPTT, which can be misinterpreted as the presence of a Factor VIII inhibitor, leading to a false-positive result.[1][3][4] This interference is concentration-dependent.[4]
Q2: At what concentration does dabigatran start to interfere with the Bethesda assay?
A2: Evidence of a factitious inhibitor in the Factor VIII Bethesda assay can be seen at dabigatran concentrations of 200 ng/mL or more.[4] The therapeutic range for dabigatran can be from 27-411 ng/mL, meaning that samples from patients on this medication are likely to be affected.[5]
Q3: How can I determine if a positive Bethesda titer is due to dabigatran interference?
A3: A key indicator is a patient history of dabigatran use.[1][2][3][4] Laboratory findings that may suggest interference include a prolonged thrombin time (TT), which is very sensitive to dabigatran, and an aPTT that corrects upon mixing studies but shows an inhibitor pattern in the Bethesda assay protocol.[6][7] If available, specific dabigatran level testing can confirm its presence.
Q4: Does dabigatran affect chromogenic Factor VIII assays?
A4: No, dabigatran does not typically interfere with chromogenic Factor VIII activity assays.[8] This is because chromogenic assays measure the ability of Factor VIII to activate Factor X directly, a process that is not dependent on thrombin-mediated clot formation.[2][4]
Q5: Are there methods to remove dabigatran from a plasma sample before testing?
A5: Yes, several commercial products are available that use activated charcoal or other adsorbent agents to remove direct oral anticoagulants (DOACs) like dabigatran from plasma samples.[9][10][11] Products such as DOAC-Stop® and DOAC-Remove® have been shown to effectively neutralize or remove dabigatran, allowing for more accurate testing of coagulation parameters.[7][9][10][11]
Troubleshooting Guide for Suspected Dabigatran Interference
If you suspect a false positive Factor VIII Bethesda titer due to dabigatran, follow this workflow:
Data Summary
Table 1: Effect of Dabigatran Concentration on Factor VIII Bethesda Assay
| Dabigatran Concentration (ng/mL) | Factor VIII Activity (%) | Bethesda Units (BU) - Dilution 1:1 | Bethesda Units (BU) - Dilution 1:5 | Bethesda Units (BU) - Dilution 1:10 |
| 0 | 100 | <0.3 | <0.3 | <0.3 |
| 200 | 25 | 1.8 | 3.5 | 6.2 |
| 300 | 18 | 2.5 | 5.9 | 12.6 |
| 400 | 12 | 3.1 | 8.2 | 16.5 |
| 500 | 8 | 3.6 | 10.5 | 20.8 |
Data adapted from studies on dabigatran interference.[2][4] Note: Bethesda Units are calculated from residual FVIII activity and vary with dilutions, showing poor reproducibility at higher drug concentrations.[4]
Table 2: Therapeutic Dabigatran Plasma Concentrations
| Level Type | Concentration Range (ng/mL) |
| Trough Level | 50 - 150 |
| Peak Level (2-4 hours post-dose) | 200 - 400 |
| Overall Therapeutic Range | 27 - 411 |
| Negligible Anticoagulant Effect | < 30 |
Data compiled from various pharmacodynamic studies.[5][12]
Experimental Protocols
Protocol 1: Nijmegen-Bethesda Assay for FVIII Inhibitors
This method is a modification of the classic Bethesda assay and is recommended for its increased specificity, especially at low inhibitor titers.[13]
-
Sample Preparation: Patient plasma is heat-inactivated at 56°C for 30 minutes.
-
Serial Dilutions: Prepare serial dilutions of the patient plasma using immunodepleted Factor VIII deficient plasma.
-
Incubation: Mix equal volumes of patient plasma dilutions with pooled normal plasma (containing a known amount of FVIII, typically 100%). Buffer the normal plasma with 0.1M Imidazole buffer (pH 7.4).[13] Incubate this mixture for 2 hours at 37°C.
-
Control: A control is prepared by mixing the buffered normal plasma with the immunodepleted FVIII deficient plasma.
-
FVIII Activity Measurement: After incubation, measure the residual FVIII activity in all mixtures using a one-stage, aPTT-based FVIII assay.
-
Calculation: One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the FVIII in the normal plasma during the 2-hour incubation. The titer is calculated from the dilution of patient plasma that results in 50% residual FVIII activity.
Protocol 2: Dabigatran Removal from Plasma Samples Using DOAC-Stop®
This protocol describes a general procedure for using a commercial dabigatran removal agent. Always refer to the manufacturer's specific instructions for use.
-
Sample Collection: Collect blood in a 3.2% sodium citrate tube.[12]
-
Plasma Preparation: Centrifuge the sample to obtain platelet-poor plasma.
-
Adsorption: Add one adsorbent tablet (e.g., DOAC-Stop®) to a defined volume of plasma (typically 0.5-1.5 mL).[10]
-
Mixing: Gently mix or vortex the plasma with the tablet for the manufacturer-specified time (e.g., 5-10 minutes) to allow for adsorption of the drug.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 2000 x g for 2 minutes) to pellet the adsorbent agent and the bound dabigatran.[10]
-
Supernatant Collection: Carefully remove the supernatant (the treated plasma) for subsequent analysis.
-
Analysis: Perform the Factor VIII Bethesda assay on the treated plasma. A negative or significantly reduced titer compared to the untreated sample indicates that dabigatran was the cause of the initial positive result.
Mechanism of Interference
The diagram below illustrates how dabigatran interferes with the clot-based Bethesda assay.
References
- 1. The effect of dabigatran on select specialty coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The effect of dabigatran on select specialty coagulation assays. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 11. fritsmafactor.com [fritsmafactor.com]
- 12. southtees.nhs.uk [southtees.nhs.uk]
- 13. Inhibitor Assays [practical-haemostasis.com]
Technical Support Center: Adjusting Coagulation Assay Protocols for Samples Containing Dabigatran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coagulation assays on samples containing dabigatran.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My routine coagulation test results (aPTT, PT, TT) are unexpectedly prolonged. Could dabigatran be the cause?
A1: Yes, dabigatran, a direct thrombin inhibitor, can significantly prolong clotting times in several routine coagulation assays.[1][2][3][4] As dabigatran directly inhibits thrombin (Factor IIa), assays that depend on thrombin's activity to form a fibrin clot will be affected.[1][2][4][5]
-
Activated Partial Thromboplastin Time (aPTT): The aPTT is sensitive to dabigatran, showing a concentration-dependent prolongation. However, this relationship can be curvilinear at higher concentrations, making it unreliable for precise quantification.[6] The degree of prolongation can also vary significantly between different aPTT reagents.[4][6]
-
Prothrombin Time (PT): The PT is less sensitive to dabigatran than the aPTT.[4][7] While therapeutic concentrations of dabigatran may cause a slight prolongation of the PT, the effect is often minimal and not suitable for assessing the drug's anticoagulant activity.[6]
-
Thrombin Time (TT): The TT is extremely sensitive to the presence of dabigatran. Even very low concentrations of the drug can lead to a markedly prolonged or even unmeasurable clotting time.[5][6][8][9] A normal TT can effectively rule out the presence of clinically relevant concentrations of dabigatran.[5][8]
Q2: I need to perform a specific factor assay on a sample containing dabigatran. What should I expect?
A2: Dabigatran can interfere with clot-based factor assays, potentially leading to factitiously low results. This interference is particularly pronounced in assays of the intrinsic pathway.
-
Intrinsic Pathway Factors (VIII, IX, XI, XII): Clot-based assays for these factors are significantly affected by dabigatran, which can lead to an underestimation of their activity.[1][10]
-
Extrinsic and Common Pathway Factors (II, V, VII, X): PT-based factor assays are also affected, though to a lesser extent than intrinsic pathway factor assays.[1][7]
-
Chromogenic and Antigenic Assays: Assays that are not clot-based, such as chromogenic and antigen-based assays, are generally not affected by dabigatran.[1][2]
Q3: How can I accurately measure the concentration of dabigatran in a plasma sample?
A3: For a precise measurement of dabigatran concentration, specialized tests are recommended over routine coagulation assays. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11] However, several functional assays provide reliable quantification:
-
Diluted Thrombin Time (dTT): This is a modified TT assay where the patient's plasma is diluted with normal pooled plasma, reducing the test's sensitivity to a level that allows for quantification of dabigatran.[12][13][14] The clotting time in a dTT assay is linearly proportional to the dabigatran concentration.[15]
-
Ecarin-Based Assays: Ecarin is a snake venom enzyme that converts prothrombin to meizothrombin. Dabigatran inhibits meizothrombin, and this inhibition can be measured.
-
Ecarin Clotting Time (ECT): A clot-based assay where the clotting time is proportional to the dabigatran concentration.[5][11]
-
Ecarin Chromogenic Assay (ECA): This assay measures the inhibition of meizothrombin activity using a chromogenic substrate. The color intensity is inversely proportional to the dabigatran concentration. The ECA is not affected by low levels of prothrombin or fibrinogen.[5][11][16]
-
Q4: Is it possible to remove or neutralize dabigatran from a plasma sample to perform accurate coagulation testing?
A4: Yes, there are methods to mitigate the effects of dabigatran in a sample:
-
Idarucizumab (Praxbind®): This is a specific reversal agent for dabigatran.[17] It is a humanized monoclonal antibody fragment that binds to dabigatran with very high affinity, neutralizing its anticoagulant effect.[17][18] While primarily used in clinical settings for emergency reversal, it can theoretically be used in a research setting to neutralize dabigatran in plasma samples.
-
Activated Charcoal: In a laboratory setting, activated charcoal can be used to adsorb dabigatran from plasma samples.[19][20][21][22] This allows for more accurate measurement of coagulation parameters without the interference of the drug. Several commercial products are available for this purpose.
Data Presentation
Table 1: Effect of Dabigatran on Routine Coagulation Assays
| Assay | Effect of Dabigatran | Utility for Monitoring | Notes |
| aPTT | Dose-dependent prolongation[3] | Qualitative assessment of presence | Non-linear relationship at high concentrations; reagent-dependent variability[6] |
| PT/INR | Minimal to slight prolongation[6][7] | Not recommended | Insensitive to clinically relevant concentrations[6] |
| TT | Marked prolongation[5][9] | Exclusion of drug presence (if normal) | Too sensitive for quantification[8] |
Table 2: Specialized Assays for Dabigatran Quantification
| Assay | Principle | Relationship to Dabigatran | Advantages | Disadvantages |
| dTT | Measures clotting time after plasma dilution and thrombin addition[12] | Linear[15] | Good correlation with LC-MS/MS[13] | Not widely standardized |
| ECA | Measures inhibition of meizothrombin via a chromogenic substrate[11][16] | Inverse Linear[1] | Not affected by low prothrombin/fibrinogen[11] | Can have lot-to-lot reagent variability[11] |
| LC-MS/MS | Direct measurement of drug mass | Direct Quantification | Gold standard, highly specific[5][11] | Requires specialized equipment and expertise |
Experimental Protocols
1. Diluted Thrombin Time (dTT) Assay Protocol
This protocol is a general guideline and may require optimization based on specific laboratory instrumentation and reagents.
-
Sample Preparation:
-
Prepare patient citrated plasma by centrifuging whole blood at 2000 x g for 15 minutes.
-
Prepare a pool of normal citrated plasma from at least 20 healthy donors.
-
-
Sample Dilution:
-
Dilute the patient plasma 1:3 with the pooled normal plasma (e.g., 50 µL patient plasma + 150 µL pooled normal plasma).
-
-
Assay Procedure:
-
Pre-warm the diluted plasma sample and the thrombin reagent to 37°C.
-
Add 100 µL of the diluted plasma to a cuvette.
-
Initiate the clotting reaction by adding 100 µL of a low-concentration thrombin reagent (e.g., ~2 IU/mL).
-
Measure the time to clot formation in seconds.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using calibrators with known dabigatran concentrations.
-
Plot the clotting time (in seconds) against the dabigatran concentration.
-
Determine the dabigatran concentration in the patient sample by interpolating its clotting time on the calibration curve.
-
2. Ecarin Chromogenic Assay (ECA) Protocol
This protocol is a general guideline for a chromogenic assay. Refer to the specific manufacturer's instructions for the kit being used.
-
Principle: Ecarin activates prothrombin to meizothrombin. Dabigatran inhibits meizothrombin. The remaining meizothrombin activity is measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the dabigatran concentration.
-
Assay Procedure:
-
Add patient plasma, ecarin reagent, and a chromogenic substrate to a microplate well or cuvette.
-
Incubate at 37°C for a specified time according to the kit instructions.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (typically 405 nm).
-
-
Calibration and Quantification:
-
A calibration curve is constructed using plasma calibrators with known concentrations of dabigatran.
-
The absorbance of the unknown sample is compared to the calibration curve to determine the dabigatran concentration.
-
3. In Vitro Dabigatran Removal with Activated Charcoal
This protocol describes a general method for removing dabigatran from plasma samples for subsequent coagulation testing. Commercial kits are available and their specific instructions should be followed.
-
Materials:
-
Patient citrated plasma.
-
Activated charcoal powder or a commercial dabigatran removal product.
-
-
Procedure:
-
Add a specific amount of activated charcoal to the plasma sample. A common ratio is 100 mg of activated charcoal powder to 500 µL of plasma.[6]
-
Gently mix or vortex the sample for a designated period, typically 5-10 minutes, to allow for dabigatran adsorption.[16]
-
Centrifuge the sample at high speed (e.g., 2000 x g for 10 minutes) to pellet the activated charcoal.[16]
-
Carefully aspirate the supernatant (dabigatran-depleted plasma) without disturbing the charcoal pellet.
-
The treated plasma can now be used for coagulation assays.
-
Mandatory Visualizations
Caption: Dabigatran's mechanism of action and its impact on routine coagulation assays.
Caption: A troubleshooting workflow for handling samples with potential dabigatran interference.
Caption: Mechanisms of dabigatran neutralization by idarucizumab and removal by activated charcoal.
References
- 1. Measuring Dabigatran Concentrations Using a Chromogenic Ecarin Clotting Time Assay | Semantic Scholar [semanticscholar.org]
- 2. fritsmafactor.com [fritsmafactor.com]
- 3. Measuring dabigatran concentrations using a chromogenic ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of Dabigatran Etexilate in Water or Dabigatran in Pooled Human Plasma by Activated Charcoal in Vitro. | Semantic Scholar [semanticscholar.org]
- 10. Activated charcoal helps in the diagnosis of dabigatran overdose: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. Spotlight on idarucizumab and its potential for the reversal of anticoagulant effects of dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro detection and removal of direct oral anticoagulants from patient plasma specimens - McGlasson - Annals of Blood [aob.amegroups.org]
- 14. ject.edpsciences.org [ject.edpsciences.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. [PDF] Direct oral anticoagulant (DOAC) interference in hemostasis assays. | Semantic Scholar [semanticscholar.org]
- 17. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Dabigatran Level | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 22. helena.com [helena.com]
Characterization of dabigatran etexilate impurities in pharmaceutical formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the characterization of dabigatran etexilate impurities in pharmaceutical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common types of impurities found in dabigatran etexilate pharmaceutical formulations?
A1: Dabigatran etexilate can contain several impurities that arise from the manufacturing process or degradation. These are broadly categorized as:
-
Process-Related Impurities: These are by-products and intermediates formed during the synthesis of the active pharmaceutical ingredient (API). Examples include amide compounds, despyridyl ethyl ester, and deshexyl compounds.[1]
-
Degradation Products: These impurities form when the drug substance or product is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3] Hydrolysis of the ester and carbamate functional groups is a common degradation pathway.[1][3]
-
N-Nitroso Dabigatran Etexilate (NDE): This is a potential mutagenic impurity that can form in the presence of nitrosating agents.[1][4]
Q2: Which analytical techniques are most suitable for the profiling of dabigatran etexilate impurities?
A2: The most effective and commonly used analytical techniques for impurity profiling of dabigatran etexilate are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
RP-HPLC with UV detection is widely used for the separation and quantification of known impurities.
-
LC-MS and LC-MS/MS are indispensable for the identification and structural elucidation of unknown impurities and degradation products formed during stability studies.[2][5][7]
Q3: I am observing poor peak shape (tailing) for the dabigatran peak in my HPLC analysis. What are the possible causes and solutions?
A3: Poor peak shape, particularly tailing, is a common issue in the HPLC analysis of basic compounds like dabigatran. Here are the likely causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of dabigatran, leading to peak tailing.
-
Solution: Use a highly end-capped column or a column with a different stationary phase. Operating the mobile phase at a lower pH (e.g., pH 3.0) can also help by protonating the silanol groups and reducing interactions.[8] The use of a mobile phase additive like triethylamine can also mask the silanol groups.[9]
-
-
Column Overload: Injecting a sample with a high concentration of the analyte can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.[6]
-
Q4: My retention times are shifting between injections. How can I improve the reproducibility of my method?
A4: Retention time instability can compromise the reliability of your analytical method. Consider the following factors:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between gradient runs can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated before each injection. A general guideline is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[6]
-
-
Mobile Phase Instability: Changes in the composition of the mobile phase over time can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and keep it well-mixed.[6]
-
-
Fluctuations in Column Temperature: Variations in the column temperature can affect retention times.
Data Presentation: Quantitative Analytical Parameters
The following tables summarize typical quantitative parameters for the analysis of dabigatran etexilate and its impurities by HPLC.
Table 1: Linearity and Range for Dabigatran Etexilate and Impurities
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Dabigatran Etexilate | 9 - 113 | 0.999 | [12] |
| Dabigatran Etexilate | 200 - 1000 | > 0.9998 | [5] |
| N-nitroso-dabigatran etexilate | 0.018 - 0.120 (18 - 120 ppb) | > 0.99 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Dabigatran Etexilate | 0.075 | 0.248 | [12] |
| Dabigatran Etexilate | 0.002 | 0.006 | [5] |
| Dabigatran Etexilate Impurities | 0.007% - 0.008% | - | [8] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Dabigatran Etexilate and its Related Substances
This protocol is a general guideline based on published methods and may require optimization for specific applications.
-
Chromatographic System:
-
Column: Inertsil ODS-4 (250mm x 4.6mm, 5µm) or equivalent C18 column.[8]
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute the impurities and the API.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the dabigatran etexilate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the method.[8]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[3]
-
Acid Hydrolysis: Treat the drug substance solution with 0.1 N HCl at 60°C for a specified duration.[6]
-
Base Hydrolysis: Treat the drug substance solution with 0.1 N NaOH at 60°C.[6]
-
Oxidative Degradation: Expose the drug substance solution to 3% hydrogen peroxide at room temperature.[6]
-
Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven.[6]
-
Photolytic Degradation: Expose the solid drug substance to UV light.[6]
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to an appropriate concentration for analysis by the developed stability-indicating HPLC method.
Visualizations
Workflow for Impurity Identification and Characterization
Caption: A logical workflow for the identification and characterization of impurities in dabigatran etexilate.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 10. scielo.br [scielo.br]
- 11. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies – ScienceOpen [scienceopen.com]
- 12. iajpr.com [iajpr.com]
Technical Support Center: Forced Degradation Studies of Dabigatran Etexilate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on dabigatran etexilate.
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Degradation
| Potential Cause | Troubleshooting Step |
| Inadequate Stress Conditions | Ensure the concentration of the stressor (e.g., acid, base, oxidizing agent) and the duration and temperature of the stress test are sufficient to induce degradation. For thermal stress, for instance, exposing a 60 µg/mL solution to 60°C for 4 hours has been shown to cause significant degradation.[1][2] |
| Insufficient Drug Concentration | A very low initial concentration of dabigatran etexilate may not yield detectable degradation products. A concentration of 60 µg/mL has been successfully used in thermal degradation studies.[1][2] |
| Matrix Effects | If working with a formulated product, excipients may interfere with the degradation process. It is advisable to also perform forced degradation on the pure drug substance to understand its intrinsic stability. |
| Light Protection | For all stress conditions except photolytic degradation, ensure samples are protected from light to prevent the formation of photodegradants, which could complicate the analysis.[1][2] |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity. Run a blank (diluent only) to check for extraneous peaks. |
| Interaction with Sample Container | Use inert sample containers (e.g., glass) to prevent leaching of substances that could appear as peaks in the chromatogram. |
| Secondary Degradation | Primary degradation products may themselves be unstable under the applied stress conditions and degrade further into secondary products. Time-course studies can help in identifying these transient species. |
| Impurity in the Starting Material | Analyze an unstressed sample of dabigatran etexilate to identify any pre-existing impurities.[3] |
Issue 3: Difficulty in Identification and Characterization of Degradation Products
| Potential Cause | Troubleshooting Step |
| Insufficient Resolution in Chromatography | Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation of the degradation products from the parent drug and from each other.[4][5] |
| Low Abundance of Degradation Product | Concentrate the sample or use a more sensitive detector, such as a mass spectrometer (MS), to detect and identify low-level degradants. LC-MS is a powerful tool for this purpose.[3][6] |
| Lack of Reference Standards | If reference standards for potential degradation products are unavailable, techniques like high-resolution mass spectrometry (HR-MS) for elemental composition determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are crucial for structural elucidation.[6][7] NMR spectroscopy of isolated degradants can provide definitive structural information.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for dabigatran etexilate?
A1: Dabigatran etexilate is susceptible to degradation primarily through hydrolysis and, to a lesser extent, oxidation, and photolysis.[3][6][8] The ester linkages are the most labile parts of the molecule, leading to the formation of its active metabolite, dabigatran, and other related substances through hydrolysis.[8][9][10] O-dealkylation and the formation of benzimidic acid derivatives have also been observed under hydrolytic stress.[6]
Q2: Which stress conditions cause the most significant degradation of dabigatran etexilate?
A2: Dabigatran etexilate is particularly susceptible to hydrolytic degradation under both acidic and basic conditions.[3][8] Significant degradation is also observed under oxidative and thermal stress.[3][11] It is reported to be less susceptible to photolysis.[6]
Q3: What are some of the known degradation products of dabigatran etexilate?
A3: Several degradation products have been identified. Under thermal stress, two major degradation products with m/z 500.2 and m/z 264.1 have been reported.[1] Under hydrolytic conditions (both acidic and basic), degradants resulting from the cleavage of the ester groups are common.[7] Some identified hydrolytic degradation products include (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid (DP-1), 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (DP-2), and (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (DP-3).[7]
Q4: What analytical techniques are most suitable for analyzing the degradation of dabigatran etexilate?
A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common technique for separating and quantifying dabigatran etexilate and its degradation products.[1][4][12][13] For the identification and structural elucidation of the degradation products, liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), is highly effective.[3][6]
Q5: Are there any specific considerations for the sample preparation of stressed samples before analysis?
A5: Yes. After subjecting the drug to stress conditions, it may be necessary to neutralize the solution if acidic or basic hydrolysis was performed to prevent further degradation on the analytical column.[14] Samples should also be diluted with a suitable diluent to a concentration within the linear range of the analytical method.[1][8] Filtration of the sample solution prior to injection into the HPLC system is also a good practice to remove any particulate matter.[14]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and a Selection of Identified Degradation Products.
| Stress Condition | Reagents and Conditions | Key Degradation Products (DPs) Identified (m/z or Name) | Reference |
| Thermal | 60°C for 4 hours in solution | DP with m/z 500.2, DP with m/z 264.1 | [1][2] |
| Acid Hydrolysis | 2N HCl, heated at 90°C for 2 hours | DP-1, DP-3 | [7][14] |
| Base Hydrolysis | 2N NaOH, heated at 90°C for 2 hours | DP-2, DP-3 | [7][14] |
| Oxidative | 30% H₂O₂, room temperature for 72 hours | 19% degradation observed, specific DPs characterized by MS | [3][14] |
| Photolytic | UV light for 48 hours | 15% degradation observed, one major DP | [3] |
Note: This table presents a summary of conditions and products from various studies. The extent of degradation and the specific products formed can vary based on the exact experimental parameters.
Experimental Protocols
1. Protocol for Thermal Degradation
-
Objective: To assess the stability of dabigatran etexilate under thermal stress.
-
Procedure:
-
Prepare a solution of dabigatran etexilate at a concentration of 60 µg/mL in a suitable solvent (e.g., mobile phase).[1][2]
-
Transfer the solution to a sealed, light-protected container.
-
Place the container in a thermostatically controlled oven at 60°C.[1][2]
-
Withdraw aliquots at specified time intervals (e.g., 0.25, 0.5, 1, 2, 3, and 4 hours) to study the degradation kinetics.[1]
-
Cool the samples to room temperature.
-
Dilute the samples with the mobile phase to a final concentration suitable for LC-UV or LC-MS analysis.[1][2]
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2. Protocol for Hydrolytic Degradation (Acidic and Basic)
-
Objective: To evaluate the susceptibility of dabigatran etexilate to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Acid Hydrolysis: Prepare a solution of dabigatran etexilate in 2N hydrochloric acid.[14]
-
Base Hydrolysis: Prepare a separate solution of dabigatran etexilate in 2N sodium hydroxide.[14]
-
Heat the solutions at 90°C for 2 hours.[14]
-
Cool the solutions to room temperature.
-
Neutralize the samples by adding an appropriate amount of base (for the acidic solution) or acid (for the basic solution).
-
Dilute the neutralized samples with a suitable diluent to a final concentration appropriate for the analytical method.
-
Analyze the samples by HPLC.
-
3. Protocol for Oxidative Degradation
-
Objective: To assess the impact of oxidative stress on dabigatran etexilate.
-
Procedure:
4. Protocol for Photolytic Degradation
-
Objective: To determine the sensitivity of dabigatran etexilate to light.
-
Procedure:
-
Prepare a solution of dabigatran etexilate.
-
Expose the solution to a combination of visible and UV light in a photostability chamber for a specified duration (e.g., 48 hours), as per ICH Q1B guidelines.[3][8]
-
Prepare a control sample protected from light and keep it under the same conditions.
-
After the exposure period, dilute the samples as needed.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: General workflow of a forced degradation study for dabigatran etexilate.
Caption: Simplified metabolic and hydrolytic degradation pathways of dabigatran etexilate.
References
- 1. scielo.br [scielo.br]
- 2. scienceopen.com [scienceopen.com]
- 3. rjptonline.org [rjptonline.org]
- 4. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 5. longdom.org [longdom.org]
- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iajps.com [iajps.com]
- 13. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Evaluating the Cytotoxicity of Dabigatran Etexilate and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for assessing the cytotoxicity of dabigatran etexilate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways of dabigatran etexilate?
A1: Dabigatran etexilate is susceptible to degradation under several conditions, including hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress.[1][2][3] Hydrolysis is a major degradation pathway, leading to the formation of various products through cleavage of ester and amide bonds.[2][3] O-dealkylation and the formation of benzimidic acid derivatives have been observed under hydrolytic stress.[2][3] The drug is considered much less susceptible to photolysis and oxidative stress, though some N-dealkylation can occur.[2][3]
Q2: Are the degradation products of dabigatran etexilate cytotoxic?
Q3: Is the parent drug, dabigatran etexilate, cytotoxic?
A3: Yes, in some in vitro models, the parent drug dabigatran etexilate has been shown to induce cytotoxicity. For instance, in a study using a rat gastric epithelial cell line (RGM1), dabigatran etexilate exhibited a dose-dependent cytotoxic effect with a reported IC50 of 26.3 µM.[7][8]
Q4: What is the known mechanism of dabigatran etexilate-induced cytotoxicity?
A4: The cytotoxicity of dabigatran etexilate has been linked to the production of mitochondrial reactive oxygen species (mitROS).[7][8] This increase in mitROS can lead to lipid peroxidation and alterations in cell membrane viscosity, ultimately contributing to cell death.[7][8] The cytotoxic effects have been shown to be inhibited by antioxidants like ascorbic acid.[7][8]
Data Presentation
Table 1: Summary of Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | Result | Citation |
| Dabigatran Etexilate | Rat Gastric Epithelial (RGM1) | WST Assay | IC50 = 26.3 µM | [7][8] |
| Thermal Degraded Dabigatran Etexilate Sample (containing DP-01 and DP-02) | Human Mononuclear Cells | LDH Release Assay | No significant cytotoxicity observed up to 200 µg/mL | [4] |
| Hydrolytic, Oxidative, and Photolytic Degradation Products | Not Available | Not Available | Data not publicly available |
Note: The lack of data for many degradation products highlights a significant gap in the current scientific literature.
Visualizations
Caption: Overview of Dabigatran Etexilate degradation pathways.
Caption: General workflow for assessing cytotoxicity.
Caption: Signaling pathway for Dabigatran Etexilate cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed
This guide addresses scenarios where a supposedly non-toxic degradation product shows cytotoxicity.
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity across all concentrations | 1. Incomplete Degradation: The sample may contain residual, cytotoxic parent drug (dabigatran etexilate).2. Solvent Toxicity: The solvent used to dissolve the sample (e.g., DMSO) is at a toxic concentration.3. Contamination: The sample or cell culture is contaminated. | 1. Verify Purity: Use HPLC or LC-MS to confirm the absence of the parent drug in your degradation product sample.2. Run Solvent Control: Always include a vehicle control with the highest concentration of solvent used.3. Check for Contamination: Test cultures for mycoplasma and review sterile techniques. |
| High variability between replicate wells | 1. Poor Solubility/Precipitation: The degradation product may be poorly soluble in the culture medium, leading to uneven distribution and cell stress.2. Uneven Cell Seeding: Inconsistent number of cells per well. | 1. Check Solubility: Visually inspect wells for precipitate. If needed, use a lower concentration or a different solubilization method (e.g., Pluronic F-127), ensuring the vehicle is tested for toxicity.2. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. |
| Cytotoxicity only in specific cell lines | 1. Metabolic Activation: The specific cell line may metabolize the degradation product into a toxic substance.2. Off-Target Effects: The degradation product might interact with a pathway unique to that cell line. | 1. Investigate Metabolism: Consider if the cell line has unique metabolic enzyme profiles (e.g., high CYP450 activity).2. Pathway Analysis: If a specific target is suspected, validate its expression in the sensitive vs. resistant cell lines. |
Guide 2: No Cytotoxicity Observed When Expected
This guide helps when your positive control (dabigatran etexilate) fails to induce expected cytotoxicity.
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| Cell viability is unexpectedly high | 1. Compound Instability: Dabigatran etexilate degraded in the culture medium during the experiment.2. Assay Interference: The compound is interfering with the assay chemistry (e.g., reducing MTT reagent directly).3. Sub-optimal Cell Health/Density: Cells were not in the logarithmic growth phase or were seeded at too low/high a density. | 1. Assess Stability: Check the stability of the parent drug in your specific media over the experiment's time course.2. Run Cell-Free Control: Test the compound with the assay reagents in a well without cells to check for direct chemical reactions.3. Optimize Cell Culture: Ensure cells are healthy and seeded at an appropriate density determined through a growth curve. |
| No dose-response relationship | 1. Concentration Range is Off: The tested concentrations are all below the toxic threshold.2. Compound Binding: The compound is binding to serum proteins in the medium, reducing its effective concentration. | 1. Expand Concentration Range: Test a wider and higher range of concentrations.2. Reduce Serum: Consider performing the assay in low-serum or serum-free media, but first, confirm this does not harm the cells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (dabigatran etexilate and its degradation products)
-
Cell culture medium, PBS
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Test compounds
-
Cell culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol (Step 1).
-
Compound Treatment: Treat cells with serial dilutions of your test compounds as described in the MTT protocol (Step 2). Set up the following controls:
-
Untreated Control: For measuring spontaneous LDH release.
-
Vehicle Control: To account for any effect of the solvent.
-
Maximum LDH Release Control: Add lysis solution (as per kit instructions) to untreated wells 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
Calculation:
-
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
References
- 1. rjptonline.org [rjptonline.org]
- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production [mdpi.com]
- 8. Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Dabigatran Etexilate vs. Warfarin in a Murine Thrombosis Model
In the landscape of anticoagulant therapy, the shift from traditional vitamin K antagonists like warfarin to direct oral anticoagulants (DOACs) such as dabigatran etexilate represents a significant paradigm change. This guide provides a comparative analysis of the preclinical performance of dabigatran etexilate and warfarin, focusing on their efficacy and safety in a murine model of intracerebral hemorrhage, a complication intrinsically linked to thrombosis and anticoagulation.
Mechanism of Action: A Tale of Two Pathways
Dabigatran etexilate is a prodrug that is rapidly converted to dabigatran, a potent, competitive, and reversible direct thrombin inhibitor. By binding to the active site of thrombin (Factor IIa), dabigatran blocks the final common pathway of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
Warfarin, in contrast, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors, namely Factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By depleting the functional forms of these factors, warfarin effectively dampens the coagulation cascade.
Performance in a Preclinical Model of Intracerebral Hemorrhage
A key concern with any anticoagulant is the risk of bleeding. A preclinical study in a murine model of collagenase-induced intracerebral hemorrhage (ICH) provides valuable comparative data on the safety profiles of dabigatran etexilate and warfarin.
Data Presentation
| Treatment Group | Anticoagulation Parameter | Hematoma Volume (μL) |
| Control | - | 3.8 ± 2.9 |
| Dabigatran Etexilate | aPTT: 46.1 ± 5.0 sec | 4.8 ± 2.7 |
| Warfarin | PT: 51.4 ± 17.9 sec | 14.5 ± 11.8 |
Data are presented as mean ± standard deviation. aPTT: activated partial thromboplastin time; PT: prothrombin time.
The results indicate that while both drugs achieved a state of anticoagulation, pretreatment with warfarin was associated with a significantly larger hematoma volume compared to both the control group and the dabigatran-treated group.[1] In contrast, dabigatran etexilate did not significantly increase hematoma volume compared to the control group.[1]
Experimental Protocols
The following outlines the methodology employed in the comparative preclinical study:
Animal Model and Drug Administration
-
Animals: CD-1 mice were used for the study.
-
Dabigatran Etexilate Administration: Mice were fed a diet containing dabigatran etexilate.
-
Warfarin Administration: Warfarin was administered to mice to achieve a target prothrombin time prolongation.
-
Control Group: A control group of mice received a standard diet without any anticoagulant.
Collagenase-Induced Intracerebral Hemorrhage Model
-
Anesthesia: Mice were anesthetized.
-
Collagenase Injection: A stereotactic injection of collagenase into the striatum was performed to induce hemorrhage.
-
Hematoma Volume Measurement: Twenty-four hours after the induction of ICH, the brains were removed, and the hematoma volume was quantified.
Coagulation Assays
-
aPTT Measurement: Activated partial thromboplastin time was measured in the dabigatran-treated mice to confirm its anticoagulant effect.
-
PT Measurement: Prothrombin time was measured in the warfarin-treated mice to confirm its anticoagulant effect.
Conclusion
This preclinical comparison in a murine model of intracerebral hemorrhage suggests a potentially more favorable safety profile for dabigatran etexilate compared to warfarin, as evidenced by a significantly smaller hematoma volume in the dabigatran-treated group.[1] While both agents are effective anticoagulants, their distinct mechanisms of action may contribute to different outcomes in the context of bleeding events. These findings underscore the importance of continued preclinical research to delineate the nuanced performance characteristics of novel anticoagulants.
References
Comparative Efficacy of Dabigatran and Heparin in Rabbit Venous Thrombosis Models: A Preclinical Guide
In the landscape of anticoagulant therapy, dabigatran, a direct thrombin inhibitor, and heparin, an indirect thrombin inhibitor, represent two distinct mechanisms of action. This guide provides a comparative analysis of their efficacy in established rabbit models of venous thrombosis, offering researchers, scientists, and drug development professionals a comprehensive overview of key preclinical data. The information presented is synthesized from published studies to facilitate an objective comparison of these two widely studied anticoagulants.
Quantitative Efficacy and Anticoagulant Effects
The following table summarizes the key efficacy and anticoagulant parameters of intravenously administered dabigatran and unfractionated heparin (UFH) in a rabbit model of venous thrombosis induced by endothelial damage and blood flow reduction.
| Parameter | Dabigatran | Unfractionated Heparin (UFH) | Reference |
| 50% Effective Dose (ED₅₀) for Thrombus Inhibition | 0.066 mg/kg | 9.8 U/kg | [1] |
| Dose Range for Thrombus Inhibition | 0.03 - 0.5 mg/kg | 5 - 50 U/kg | [1] |
| Anticoagulant Effect | Dose-dependent prolongation of Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation of Activated Partial Thromboplastin Time (aPTT) | [1] |
In a separate rabbit model of catheter-induced thrombosis, the following effects on catheter occlusion time were observed:
| Treatment | Plasma Level / Dose | Fold Increase in Mean Time to Catheter Occlusion (vs. Saline) | Reference |
| Dabigatran | 173 ng/mL | 2.9 | [2] |
| Dabigatran | 140 ng/mL | 1.9 | [2] |
| Dabigatran | 60 ng/mL | No significant prolongation | [2] |
| Heparin | 70 U/kg bolus | 3.4 | [2] |
| Heparin | 15 U/kg bolus | No effect | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from a widely cited rabbit model of venous thrombosis. The fundamental principles of this model are outlined below.
Rabbit Venous Thrombosis Model: Endothelial Damage and Blood Flow Reduction
This model is designed to mimic the key pathological factors leading to venous thrombosis.
Animal Model:
-
Species: New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained throughout the procedure.
Surgical Procedure:
-
Vessel Isolation: The jugular veins are surgically exposed and isolated.
-
Endothelial Damage: A standardized method of endothelial injury is applied to a segment of the jugular vein. This can be achieved through various techniques, including mechanical trauma or the application of thrombogenic agents.
-
Stenosis and Stasis: To reduce blood flow, a ligature is placed around the vein, creating a defined degree of stenosis and subsequent stasis.
Drug Administration:
-
Dabigatran or heparin is administered intravenously, typically as a bolus injection or a continuous infusion, prior to the induction of thrombosis.
Thrombus Assessment:
-
After a predetermined period, the thrombosed venous segment is excised.
-
The formed thrombus is carefully removed and its wet weight is measured.
-
The percentage of thrombus inhibition is calculated by comparing the mean thrombus weight in the treated groups to that of a control group receiving a vehicle (e.g., saline).
Coagulation Parameter Analysis:
-
Blood samples are collected at specified time points to evaluate the anticoagulant effects of the administered drugs.
-
The Activated Partial Thromboplastin Time (aPTT) is a common coagulation assay used to measure the activity of the intrinsic and common coagulation pathways and is sensitive to both dabigatran and heparin.[1]
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: A flowchart of the rabbit venous thrombosis model.
Caption: Inhibition of the coagulation cascade by dabigatran and heparin.
References
A Comparative Guide to Validating Dabigatran's Anticoagulant Effect with Various Clotting Assays
For Researchers, Scientists, and Drug Development Professionals
Dabigatran, an oral direct thrombin inhibitor, is a widely used anticoagulant for the prevention of stroke and systemic embolism.[1][2] While routine monitoring is not always necessary, certain clinical situations, such as bleeding events, urgent surgical procedures, or suspected overdose, require accurate assessment of its anticoagulant effect.[3][4] This guide provides a comprehensive comparison of different clotting assays used to validate and quantify the anticoagulant effect of dabigatran, supported by experimental data and detailed methodologies.
Mechanism of Action of Dabigatran
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran.[5][6] Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7][8] It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is the basis of clot formation.[5][7][8] This inhibition also prevents thrombin-induced platelet aggregation.[7]
Comparison of Clotting Assays for Dabigatran Monitoring
Several clotting assays are available to assess the anticoagulant effect of dabigatran. However, their sensitivity and linearity vary significantly. The choice of assay depends on the clinical context and the need for qualitative screening versus precise quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring dabigatran concentrations but is not widely available for routine clinical use.[9][10]
| Assay | Principle | Sensitivity to Dabigatran | Linearity | Advantages | Disadvantages |
| aPTT | Measures the integrity of the intrinsic and common coagulation pathways. | Moderate | Curvilinear, flattens at higher concentrations (≥200 ng/mL).[4] | Widely available.[4] | Poor sensitivity at low concentrations, significant inter-reagent variability, not suitable for quantification.[4][11][12] |
| TT | Measures the time it takes for a clot to form in plasma after the addition of thrombin. | Very High | Non-linear | A normal result effectively excludes the presence of clinically relevant dabigatran levels.[4][10] | Too sensitive for quantification at therapeutic concentrations, often resulting in unmeasurably long clotting times.[10] |
| dTT | A modified thrombin time assay using diluted plasma or low thrombin concentration. | Good | Linear | Good correlation with dabigatran concentrations, suitable for quantification when calibrated.[10][13][14] | Not universally available, requires specific calibrators.[10][14] |
| ECT | Uses ecarin, a snake venom enzyme that directly activates prothrombin to meizothrombin. | High | Linear | Directly measures the activity of direct thrombin inhibitors, not affected by heparin.[9][13] | Not routinely available in most clinical laboratories.[4] |
| HTI | A commercial dilute thrombin time-based assay. | High | Linear | Good reproducibility and excellent linear correlation across a wide range of dabigatran concentrations.[3] Considered a potential gold standard for functional assessment.[3] | Not as widely available as aPTT or PT. |
| PT/INR | Measures the integrity of the extrinsic and common coagulation pathways. | Low | Poor | Readily available. | Insensitive to dabigatran's effects and not recommended for monitoring.[8][14] |
Experimental Protocols
Below are generalized methodologies for the key clotting assays used in dabigatran monitoring. Specific protocols may vary depending on the reagents and analyzers used.
1. Activated Partial Thromboplastin Time (aPTT)
-
Principle: This test evaluates the intrinsic and common pathways of coagulation. The clotting time is measured after the addition of a partial thromboplastin reagent (a source of phospholipid) and an activator (e.g., silica, kaolin, or ellagic acid) to citrated plasma, followed by recalcification with calcium chloride.
-
Methodology:
-
Pre-warm patient citrated platelet-poor plasma and aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to the mixture.
-
Measure the time until clot formation.
-
2. Thrombin Time (TT)
-
Principle: This assay assesses the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.
-
Methodology:
-
Pre-warm patient citrated platelet-poor plasma to 37°C.
-
Add a standardized, low-concentration thrombin reagent to the plasma.
-
Measure the time until a fibrin clot is formed.
-
3. Dilute Thrombin Time (dTT) / Hemoclot Thrombin Inhibitor (HTI) Assay
-
Principle: This is a modification of the thrombin time assay, designed to provide a quantitative measure of direct thrombin inhibitors. It involves the addition of a known amount of human α-thrombin to diluted patient plasma. The clotting time is inversely proportional to the residual thrombin activity after inhibition by dabigatran.
-
Methodology:
-
Dilute patient citrated platelet-poor plasma with the provided buffer.
-
Add a standardized thrombin reagent to the diluted plasma at 37°C.
-
Measure the clotting time.
-
The dabigatran concentration is determined by comparing the clotting time to a calibration curve generated using dabigatran calibrators.
-
4. Ecarin Clotting Time (ECT)
-
Principle: Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin's fibrinogenolytic activity is inhibited by direct thrombin inhibitors like dabigatran. The degree of prolongation of the clotting time is proportional to the dabigatran concentration.[9]
-
Methodology:
-
Mix patient citrated platelet-poor plasma with the ecarin reagent at 37°C.
-
Measure the time to clot formation.
-
Quantification is achieved by comparing the result to a standard curve prepared with dabigatran calibrators.
-
Experimental Workflow for Assay Validation
The following diagram illustrates a typical workflow for validating and comparing different clotting assays for dabigatran monitoring.
Conclusion and Recommendations
The validation of dabigatran's anticoagulant effect requires a careful selection of clotting assays based on the specific clinical or research question.
-
For rapid qualitative assessment: A normal thrombin time can effectively rule out clinically significant levels of dabigatran.[4] The aPTT can provide a qualitative indication of dabigatran's presence but is unreliable for quantification.[4]
-
For quantitative measurement: Calibrated dilute thrombin time (dTT) assays, such as the Hemoclot Thrombin Inhibitor (HTI) assay, and the Ecarin Clotting Time (ECT) show a strong linear correlation with dabigatran plasma concentrations and are the recommended functional assays for accurate monitoring.[3][13]
-
Gold Standard: LC-MS/MS remains the gold standard for the direct measurement of dabigatran concentration, although its application is generally limited to research and specialized laboratories.[9]
Due to significant inter-reagent variability, especially with the aPTT, it is crucial for laboratories to establish their own therapeutic ranges and performance characteristics for the specific reagents and instruments they use.
References
- 1. Dabigatran - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical guidance on the use of laboratory testing in the management of bleeding in patients receiving direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. myadlm.org [myadlm.org]
- 11. Comparison of calibrated dilute thrombin time and aPTT tests with LC-MS/MS for the therapeutic monitoring of patients treated with dabigatran etexilate [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the aPTT with alternative tests for monitoring direct thrombin inhibitors in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabigatran Monitoring Was Influenced by Thrombin Time Reagent With Different Thrombin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anticoagulant Monitoring: A Comparative Guide to Dabigatran Plasma Concentration and Coagulation Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to correlate dabigatran plasma concentration with its anticoagulant activity. It summarizes key experimental data, details laboratory protocols, and visualizes the underlying mechanisms and workflows.
Dabigatran, a direct thrombin inhibitor, is a widely used oral anticoagulant for the prevention of stroke and systemic embolism. While routine monitoring is not always required, in certain clinical scenarios such as bleeding events, urgent surgical procedures, or suspected overdose, assessing its anticoagulant effect is crucial. This guide explores the correlation between dabigatran plasma concentrations, considered the gold standard for measuring drug exposure, and various coagulation activity markers.
Quantitative Correlation of Dabigatran Concentration with Anticoagulant Markers
The relationship between dabigatran plasma concentration and the prolongation of clotting times is a critical aspect of its clinical assessment. Several laboratory assays are utilized to measure the anticoagulant effect of dabigatran, with varying degrees of correlation to the actual drug concentration. The most commonly employed markers include the activated Partial Thromboplastin Time (aPTT), Ecarin Clotting Time (ECT), and diluted Thrombin Time (dTT).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the direct measurement of dabigatran plasma concentrations. The following tables summarize the quantitative relationship between dabigatran concentrations measured by LC-MS/MS and the corresponding values of these key anticoagulant markers from various studies.
Table 1: Correlation of Dabigatran Plasma Concentration with Activated Partial Thromboplastin Time (aPTT)
| Dabigatran Concentration (ng/mL) | aPTT (seconds) | Study Population | Key Findings & Correlation |
| < 200 | Varies | Japanese patients with non-valvular atrial fibrillation | Significant linear relationship (r² = 0.535).[1] |
| ≥ 200 | Varies | Japanese patients with non-valvular atrial fibrillation | Weaker linear relationship with a diminished slope (r² = 0.180).[1] |
| Therapeutic Range (27-411) | Often within normal limits | Patients on dabigatran 150 mg twice daily | 18% of samples had a normal aPTT.[2] |
| Median Trough (150 mg dose) | 52 (range: 40-76) | Patients in the RE-LY trial | aPTT shows a curvilinear relationship, plateauing at higher concentrations.[3] |
Table 2: Correlation of Dabigatran Plasma Concentration with Ecarin Clotting Time (ECT)
| Dabigatran Concentration (ng/mL) | ECT (seconds) | Study Population | Key Findings & Correlation |
| Varies | Linear increase | Pediatric and adult patients | Strong linear relationship.[4] |
| Median Trough (150 mg dose) | 63 (range: 44-103) | Patients in the RE-LY trial | ECT demonstrates a linear response to dabigatran concentrations. |
| 26 - 687 (HTI measured) | Mean: 12.5 min (range: 9.2-23.2 min) | Atrial fibrillation patients on 150 mg dabigatran twice daily | TEG® R correlated with ECT. |
Table 3: Correlation of Dabigatran Plasma Concentration with Diluted Thrombin Time (dTT)
| Dabigatran Concentration (ng/mL) | dTT (seconds) | Study Population | Key Findings & Correlation |
| Varies | Linear increase | Pediatric and adult patients | Strong linear relationship. |
| 9 - 408 | Varies | Real-world patients with atrial fibrillation | Excellent correlation (r² = 0.95). |
| Varies | Linear increase | Patients on dabigatran therapy | dTT is considered a reliable method for quantifying dabigatran levels. |
Experimental Protocols
Accurate and reproducible measurement of dabigatran and its anticoagulant effects relies on standardized experimental protocols. Below are detailed methodologies for the key assays discussed.
Measurement of Dabigatran Plasma Concentration by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most accurate quantification of dabigatran in plasma.
-
Sample Preparation:
-
To 50 µL of patient plasma, add 180 µL of methanol containing a deuterated internal standard (e.g., dabigatran-D3).
-
Vortex the sample for 5 minutes to precipitate proteins.
-
Centrifuge the sample at 3000g for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatography system.
-
Utilize a reverse-phase column (e.g., C18) for separation.
-
Employ a gradient mobile phase, typically consisting of an aqueous component with a modifier (e.g., ammonium formate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the specific precursor-to-product ion transitions for dabigatran and the internal standard. For dabigatran, a common transition is m/z 472.3 → 289.1.
-
Quantify the dabigatran concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.
-
Principle: The time to clot formation is measured after the addition of a contact activator and calcium to citrated plasma.
-
Procedure (Manual Method):
-
Pipette 100 µL of patient plasma into a test tube and incubate at 37°C for 1-2 minutes.
-
Add 100 µL of aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to the plasma.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C.
-
Add 100 µL of pre-warmed 0.025 M calcium chloride solution and simultaneously start a stopwatch.
-
Record the time in seconds for a fibrin clot to form.
-
Ecarin Clotting Time (ECT) Assay
The ECT is a specific test for direct thrombin inhibitors.
-
Principle: Ecarin, a prothrombin activator from snake venom, converts prothrombin to meizothrombin. The clotting time is prolonged in the presence of direct thrombin inhibitors like dabigatran, which inhibit meizothrombin.
-
Procedure:
-
Pipette 100 µL of patient plasma into a cuvette and incubate at 37°C.
-
Add 25 µL of a prothrombin reagent and 25 µL of a fibrinogen reagent, and incubate.
-
Initiate the clotting reaction by adding 25 µL of ecarin reagent.
-
Measure the time to clot formation.
-
Diluted Thrombin Time (dTT) Assay
The dTT is a modification of the thrombin time assay with improved linearity for measuring dabigatran.
-
Principle: The patient's plasma is diluted to reduce the influence of fibrinogen concentration, and a low concentration of thrombin is added to initiate clotting. The time to clot formation is proportional to the dabigatran concentration.
-
Procedure:
-
Dilute the patient plasma (e.g., 1:10) with a suitable buffer.
-
Incubate the diluted plasma at 37°C.
-
Add a standardized, low-concentration thrombin reagent.
-
Measure the clotting time in seconds.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 2. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Idarucizumab for Dabigatran Reversal: A Comparative Guide Based on Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of idarucizumab for the reversal of dabigatran-induced anticoagulation, drawing upon key findings from various animal studies. In emergency situations requiring the rapid reversal of dabigatran's effects, such as life-threatening bleeding or the need for urgent surgery, idarucizumab, a specific monoclonal antibody fragment, has demonstrated prompt and durable efficacy.[1][2] This document contrasts its performance with other non-specific reversal agents like prothrombin complex concentrates (PCCs) and activated PCCs (aPCCs), presenting supporting experimental data, detailed methodologies, and visual representations of key processes.
Efficacy in Animal Models: A Quantitative Comparison
Animal studies, primarily in porcine and rodent models, have been instrumental in evaluating the efficacy of idarucizumab in reversing the anticoagulant effects of dabigatran. These studies consistently show that idarucizumab rapidly neutralizes dabigatran, leading to the normalization of coagulation parameters and a significant reduction in bleeding.[3][4][5]
Porcine Trauma Models
Porcine models of trauma with dabigatran-induced coagulopathy have provided compelling evidence for the superior efficacy of idarucizumab compared to PCCs and aPCCs. In these models, idarucizumab not only corrected coagulation assays but also led to a more pronounced reduction in blood loss and improved survival rates.[6]
| Parameter | Dabigatran Control | Idarucizumab (60 mg/kg) | PCC (50 U/kg) | aPCC (50 U/kg) | Reference |
| Total Blood Loss (mL) | 3,816 ± 236 | 1,086 ± 55 | 1,797 ± 80 | 1,639 ± 104 | [6] |
| Survival Rate | 0% | 100% | 100% | 100% | [6] |
| Mean Survival Time (min) | 89 | >300 | >300 | >300 | [6] |
Table 1: Comparison of Idarucizumab, PCC, and aPCC in a Porcine Polytrauma Model. Data are presented as mean ± SD.[6]
In a separate porcine liver injury model, idarucizumab demonstrated a dose-dependent reduction in total blood loss, with higher doses achieving 100% survival.[7] Another study in a lethal porcine trauma model showed that even under supra-therapeutic dabigatran concentrations, idarucizumab significantly decreased blood loss and mortality.[8] A 60 mg/kg dose of idarucizumab reduced total blood loss to 1,077 ± 103 ml, compared to 2,977 ± 316 ml in dabigatran-treated controls, with a corresponding increase in survival from 0% to 100%.[8]
Rodent Models
Studies in smaller animal models, such as rats and mice, have further corroborated the rapid and complete reversal of dabigatran's anticoagulant effects by idarucizumab. In a rat model, a single bolus of idarucizumab led to a sustained and complete reversal of thrombin time (TT) and activated partial thromboplastin time (aPTT).[7] In a mouse model of intracerebral hemorrhage, idarucizumab prevented excess hematoma expansion and reduced mortality.[7]
Impact on Coagulation Parameters
Idarucizumab has been shown to normalize various coagulation parameters that are prolonged by dabigatran. In ex vivo studies using blood from dabigatran-treated pigs, idarucizumab effectively reversed the effects on thromboelastometry variables and prothrombin time (PT).[9][10] Notably, aPTT was consistently normalized by idarucizumab, a feat not achieved by PCCs.[7][9][10][11] Furthermore, unlike PCCs which can lead to an over-correction of thrombin generation, idarucizumab treatment returned thrombin generation to baseline levels.[9][10]
| Coagulation Parameter | Dabigatran Effect | Idarucizumab Reversal | PCC/aPCC Reversal | Reference |
| aPTT | Prolonged | Normalized | Not Normalized | [7][9][10][11] |
| PT | Prolonged | Normalized | Mostly/Completely Reversed | [9][10] |
| Thromboelastometry | Altered | Reversed | Mostly/Completely Reversed | [9][10] |
| Thrombin Generation | Suppressed | Returned to Baseline | Dose-dependent Over-correction | [9][10] |
| Diluted Thrombin Time (dTT) | Prolonged | Normalized | - | [5] |
| Ecarin Clotting Time (ECT) | Prolonged | Normalized | - | [5] |
Table 2: Comparative Effects of Idarucizumab and PCC/aPCC on Coagulation Parameters in Animal Studies.
Safety Profile in Animal Studies
A key advantage of idarucizumab highlighted in animal studies is its safety profile. In the absence of dabigatran, idarucizumab demonstrated no effect on coagulation parameters or thrombin formation, indicating no intrinsic pro- or anticoagulant activity.[3][4] Histopathological examinations in porcine trauma models revealed no signs of thromboembolic events following idarucizumab administration.[6] This is in contrast to the potential thrombotic risk associated with PCCs, which can cause an over-activation of coagulation.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Porcine Polytrauma Model
-
Animal Model: Male pigs were administered oral dabigatran etexilate (30 mg/kg twice daily) for 3 days to achieve a steady-state anticoagulant effect. On the fourth day, anesthetized animals received an intravenous infusion of dabigatran to ensure consistently high plasma concentrations.[6]
-
Trauma Induction: Polytrauma was induced through bilateral femur fractures and a standardized blunt liver injury.[6]
-
Intervention: Twelve minutes after trauma induction, animals were randomized to receive either idarucizumab (60 mg/kg), PCC (50 U/kg), aPCC (50 U/kg), or a placebo.[6]
-
Primary Endpoint: The primary outcome measured was total blood loss over an observation period of 300 minutes.[6]
-
Other Assessments: Hemodynamic stability, survival, and various coagulation parameters were also assessed. Histopathology was performed to detect any thromboembolic events.[6]
Ex Vivo Coagulation Assays
-
Sample Collection: Blood samples were drawn from pigs that had been administered dabigatran etexilate orally and dabigatran intravenously.[9][10]
-
Intervention: Different concentrations of three- and four-factor PCCs (30 and 60 U/kg) and idarucizumab (30 and 60 mg/kg) were added to the blood samples ex vivo.[9][10]
-
Coagulation Analysis: A comprehensive panel of coagulation assays was performed, including thromboelastometry, prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin generation assays.[9][10]
Visualizing the Science
The following diagrams illustrate the mechanism of action of idarucizumab and the general workflow of the animal studies described.
References
- 1. Evidence Supporting Idarucizumab for the Reversal of Dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Idarucizumab, a Specific Reversal Agent for Dabigatran: Mode of Action, Pharmacokinetics and Pharmacodynamics, and Safety and Efficacy in Phase 1 Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idarucizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of idarucizumab, prothrombin complex concentrate (PCC) and activated PCC to reverse the anticoagulatory potential of dabigatran in a porcine polytrauma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a specific antidote to dabigatran (idarucizumab) reduces blood loss and mortality in dabigatran-induced and trauma-induced bleeding in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of dabigatran anticoagulation ex vivo: Porcine study comparing prothrombin complex concentrates and idarucizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In a trauma experimental pig model prothrombin complex concentrates and a specific antidote (idarucizumab) are effective to reverse the anticoagulant effects of dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Look at Dabigatran: Dissecting Clinical Trial Designs and Endpoints Against Key Competitors
A deep dive into the pivotal clinical trials of dabigatran and its main rivals—apixaban, rivaroxaban, and edoxaban—reveals the nuanced landscape of anticoagulant drug development. This guide offers a comparative analysis of the trial designs, methodologies, and endpoints that have shaped our understanding of these blockbuster drugs, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
The introduction of direct oral anticoagulants (DOACs) revolutionized the prevention and treatment of thromboembolic events. Dabigatran, a direct thrombin inhibitor, was a trailblazer in this class. Its clinical development, particularly the pivotal RE-LY trial, set a benchmark for subsequent competitors. This analysis will dissect the architecture of these critical studies, offering a comparative look at their methodologies and the endpoints that determined their success.
Trial Design and Patient Populations: A Comparative Overview
The foundational trials for dabigatran and its key competitors—apixaban, rivaroxaban, and edoxaban—were large-scale, randomized controlled trials designed to demonstrate non-inferiority or superiority against the then-standard-of-care, warfarin. While sharing this common goal, the specifics of their design, including patient inclusion and exclusion criteria, varied, reflecting evolving strategies in drug development.
The RE-LY (Randomized Evaluation of Long-Term Anticoagulant Therapy) trial for dabigatran was a prospective, randomized, open-label multinational trial that enrolled 18,113 patients with nonvalvular atrial fibrillation and at least one other risk factor for stroke.[1][2] A key feature of RE-LY was the evaluation of two different doses of dabigatran (110 mg and 150 mg twice daily) in a blinded manner, compared to open-label warfarin.[1][2][3]
In contrast, the pivotal trials for the factor Xa inhibitors, such as ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) for apixaban and ROCKET-AF (Rivaroxaban Once Daily Oral Direct Factor Xa Inhibitor Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) for rivaroxaban, employed a double-blind, double-dummy design.[4][5] This design is often considered more rigorous in minimizing bias. The ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48) trial for edoxaban also utilized a double-blind, double-dummy design.[6][7]
The patient populations across these trials were broadly similar, focusing on individuals with non-valvular atrial fibrillation at an increased risk of stroke. However, subtle differences in the baseline characteristics of the enrolled patients, such as the mean CHADS2 score (a clinical prediction rule for estimating the risk of stroke), can influence the generalizability of the results. For instance, the ROCKET-AF trial enrolled a higher-risk population compared to RE-LY and ARISTOTLE.
Primary and Secondary Endpoints: The Measures of Success
The primary efficacy and safety endpoints are the cornerstones of any clinical trial, defining the primary objectives of the study. For the oral anticoagulants, these invariably revolved around the prevention of thromboembolic events and the risk of major bleeding.
In the RE-LY trial, the primary efficacy endpoint was the composite of stroke or systemic embolism.[1][2] The primary safety endpoint was major hemorrhage.[1] Secondary endpoints included all-cause mortality and vascular death.[1][8]
Similarly, the ARISTOTLE trial for apixaban had a primary efficacy outcome of stroke or systemic embolism and a primary safety outcome of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[4][5] The ROCKET-AF trial for rivaroxaban also focused on stroke and systemic embolism as the primary efficacy endpoint, with the principal safety outcome being the composite of major and non-major clinically relevant bleeding.[9] The ENGAGE AF-TIMI 48 trial for edoxaban shared a similar primary efficacy endpoint of stroke or systemic embolism and a principal safety endpoint of major bleeding.[6][7]
The table below provides a detailed comparison of the key design features and endpoints of these pivotal trials.
| Trial (Drug) | RE-LY (Dabigatran) | ARISTOTLE (Apixaban) | ROCKET-AF (Rivaroxaban) | ENGAGE AF-TIMI 48 (Edoxaban) |
| Trial Design | Randomized, open-label (warfarin arm), blinded (dabigatran doses) | Randomized, double-blind, double-dummy | Randomized, double-blind, double-dummy | Randomized, double-blind, double-dummy |
| Patient Population | Non-valvular atrial fibrillation with ≥1 risk factor for stroke | Non-valvular atrial fibrillation with ≥1 additional risk factor for stroke | Non-valvular atrial fibrillation with a history of stroke, TIA, or systemic embolism, or ≥2 other risk factors | Non-valvular atrial fibrillation with a CHADS2 score ≥2 |
| Number of Patients | 18,113[1][2] | 18,201[4][5] | 14,264[9] | 21,105 |
| Comparator | Warfarin (dose-adjusted)[1][2] | Warfarin (dose-adjusted)[4][5] | Warfarin (dose-adjusted)[9] | Warfarin (dose-adjusted) |
| Primary Efficacy Endpoint | Stroke or systemic embolism[1][2] | Stroke or systemic embolism[4][5] | Stroke or systemic embolism[9] | Stroke or systemic embolism[6] |
| Primary Safety Endpoint | Major hemorrhage[1][8] | ISTH major bleeding[5] | Major and non-major clinically relevant bleeding[9] | Major bleeding[6][7] |
Experimental Protocols and Methodologies
The successful execution of these large-scale trials hinged on meticulously planned experimental protocols. Key aspects included patient screening and enrollment, randomization procedures, drug administration and dose adjustments, and endpoint adjudication.
Randomization and Blinding: In RE-LY, while the dabigatran arms were blinded, the warfarin arm was open-label, which could introduce potential bias.[3] The double-dummy design of ARISTOTLE, ROCKET-AF, and ENGAGE AF-TIMI 48, where patients received both the active drug and a placebo for the comparator, is a more robust method to maintain blinding for both patients and investigators.[4]
Dose Adjustment: A critical component of the warfarin arms in all trials was the maintenance of a therapeutic international normalized ratio (INR) between 2.0 and 3.0. The time in therapeutic range (TTR) is a key metric for the quality of warfarin management and can significantly impact the trial outcomes.
Endpoint Adjudication: To ensure objectivity, all pivotal trials employed a blinded adjudication committee to review and classify all potential endpoint events. This independent review process is crucial for minimizing bias in the assessment of outcomes.
Logical Flow of a Pivotal Anticoagulant Trial
The following diagram illustrates the typical workflow of a large-scale clinical trial for a novel oral anticoagulant.
Caption: Generalized workflow of a pivotal oral anticoagulant clinical trial.
Relationship Between Clinical Trial Endpoints
The primary and secondary endpoints in these trials are interconnected, providing a holistic view of the drug's efficacy and safety profile.
Caption: Interrelationship of primary and secondary endpoints in anticoagulant trials.
Conclusion
The clinical development of dabigatran and its competitors has been a landmark in evidence-based medicine. The design and execution of their pivotal trials have not only established their roles in clinical practice but have also set new standards for future anticoagulant research. For drug development professionals, a thorough understanding of these trial designs, endpoints, and methodologies is paramount for navigating the complex landscape of bringing novel therapies to market. This comparative analysis serves as a foundational guide to appreciating the scientific rigor and strategic considerations that underpin the success of these transformative medicines.
References
- 1. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 2. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxfiles.ca [rxfiles.ca]
- 4. Apixaban for reduction in stroke and other ThromboemboLic events in atrial fibrillation (ARISTOTLE) trial: design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELIQUIS® (apixaban) Meets Primary and Key Secondary Endpoints in Phase 3 ARISTOTLE Study | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RE-LY TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 9. Rivaroxaban: An Evaluation of its Cardiovascular Benefit–Risk Profile Across Indications Based on Numbers Needed to Treat or Harm, and on Clinically Meaningful Endpoint Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Non-Inferiority Clinical Trial Design of Dabigatran Versus Standard of Care
This guide provides a detailed comparison of dabigatran and the standard of care, warfarin, focusing on the design and outcomes of the pivotal RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy) clinical trial. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the non-inferiority trial methodology, experimental protocols, and the pharmacological pathways of these anticoagulants.
Comparative Efficacy and Safety Data
The RE-LY trial was a large-scale, randomized, multicenter, and open-label non-inferiority trial designed to compare two fixed doses of dabigatran with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation and at least one other risk factor for stroke.[1] The trial enrolled 18,113 patients who were followed for a median of 2.0 years.[2]
Table 1: Baseline Characteristics of Patients in the RE-LY Trial
| Characteristic | Dabigatran 110 mg (N=6,015) | Dabigatran 150 mg (N=6,076) | Warfarin (N=6,022) |
| Mean Age (years) | 71.4 | 71.5 | 71.6 |
| Female (%) | 36.8 | 36.0 | 38.0 |
| Mean CHADS2 Score | 2.1 | 2.1 | 2.2 |
| Prior Stroke or TIA (%) | 20.1 | 20.3 | 20.2 |
| Hypertension (%) | 79.1 | 78.9 | 78.7 |
| Diabetes Mellitus (%) | 23.2 | 23.0 | 23.3 |
| Heart Failure (%) | 32.0 | 31.6 | 32.2 |
| Prior Myocardial Infarction (%) | 16.8 | 16.9 | 16.9 |
| VKA-naïve (%) | 50.4 | 50.2 | 48.6 |
Data sourced from the RE-LY trial publications.[1][2]
Table 2: Primary and Secondary Outcomes of the RE-LY Trial
| Outcome (% per year) | Dabigatran 110 mg (N=6,015) | Dabigatran 150 mg (N=6,076) | Warfarin (N=6,022) | Relative Risk (95% CI) vs. Warfarin | P-value |
| Primary Efficacy Outcome | |||||
| Stroke or Systemic Embolism | 1.53 | 1.11 | 1.69 | 0.91 (0.74-1.11) | <0.001 for non-inferiority |
| 0.66 (0.53-0.82) | <0.001 for superiority | ||||
| Primary Safety Outcome | |||||
| Major Bleeding | 2.71 | 3.11 | 3.36 | 0.80 (0.69-0.93) | 0.003 |
| 0.93 (0.81-1.07) | 0.31 | ||||
| Secondary Outcomes | |||||
| Ischemic Stroke | 1.34 | 0.92 | 1.20 | 1.11 (0.89-1.40) | 0.35 |
| 0.76 (0.60-0.98) | 0.03 | ||||
| Hemorrhagic Stroke | 0.12 | 0.10 | 0.38 | 0.31 (0.17-0.56) | <0.001 |
| 0.26 (0.14-0.49) | <0.001 | ||||
| All-Cause Mortality | 3.75 | 3.64 | 4.13 | 0.91 (0.80-1.03) | 0.13 |
| 0.88 (0.77-1.00) | 0.051 | ||||
| Myocardial Infarction | 0.82 | 0.81 | 0.64 | 1.29 (0.96-1.75) | 0.09 |
| 1.27 (0.94-1.71) | 0.12 | ||||
| Gastrointestinal Bleeding | 1.12 | 1.51 | 1.02 | 1.10 (0.86-1.41) | 0.43 |
| 1.50 (1.19-1.89) | <0.001 |
Data sourced from the RE-LY trial publications.[2][3][4]
Experimental Protocols
Study Design and Patient Population
The RE-LY trial was a phase 3, prospective, randomized, open-label, multinational trial with blinded endpoint adjudication.[1][5]
-
Inclusion Criteria: Patients with documented nonvalvular atrial fibrillation and at least one of the following risk factors for stroke: previous stroke or transient ischemic attack, left ventricular ejection fraction <40%, New York Heart Association class II or higher symptoms within the previous 6 months, age ≥75 years, or age 65–74 years with either diabetes mellitus, hypertension, or coronary artery disease.[2]
-
Exclusion Criteria: Severe heart-valve disorder, stroke within 14 days or severe stroke within 6 months, a condition that increased the risk of hemorrhage, creatinine clearance <30 ml/min, or active liver disease.[2]
Randomization and Treatment
A total of 18,113 patients were randomized to one of three treatment arms:
-
Dabigatran 110 mg: Administered orally twice daily (blinded).
-
Dabigatran 150 mg: Administered orally twice daily (blinded).
-
Warfarin: Administered orally with the dose adjusted to maintain an International Normalized Ratio (INR) of 2.0 to 3.0 (open-label).[2][5] The INR was monitored at least monthly.[2]
Endpoints
-
Primary Efficacy Endpoint: The primary outcome was the composite of stroke or systemic embolism. The trial was designed to first test for non-inferiority of each dabigatran dose compared to warfarin, and if non-inferiority was established, to then test for superiority.[1][2]
-
Primary Safety Endpoint: The primary safety outcome was the incidence of major hemorrhage.[2][5]
Statistical Analysis
The non-inferiority margin was a relative risk of 1.46 for the upper boundary of the 97.5% confidence interval for the hazard ratio of dabigatran versus warfarin for the primary outcome. If non-inferiority was met, a two-sided alpha level of 0.05 was used to test for superiority. The analysis was based on the intention-to-treat population.
Signaling Pathways and Experimental Workflows
Mechanism of Action
Dabigatran is a direct thrombin inhibitor, while warfarin is a vitamin K antagonist. Their distinct mechanisms of action are crucial to understanding their pharmacological profiles.
References
- 1. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 3. elrincondesisifo.org [elrincondesisifo.org]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. 2minutemedicine.com [2minutemedicine.com]
Safety Operating Guide
Proper Disposal of Dabinol (Dabigatran Etexilate): A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dabinol (Dabigatran Etexilate), a potent anticoagulant. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
This compound, the brand name for Dabigatran Etexilate, is classified as a hazardous substance that can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Proper disposal is not only a matter of laboratory safety but also a legal requirement under regulations set forth by the Environmental Protection Agency (EPA).[3][4][5]
I. Hazard Communication and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical safety goggles with side-shields |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Use in a well-ventilated area or with a suitable respirator |
Data sourced from Dabigatran Etexilate Safety Data Sheets.[1][2]
II. Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the disposal of this compound in various forms. These procedures are designed to comply with EPA regulations, which strictly prohibit the disposal of hazardous pharmaceutical waste down the drain (sewering).[4][5]
A. Disposal of Unused or Expired this compound (Pure Substance)
-
Segregation: Isolate the expired or unused this compound from active inventory.
-
Labeling: Clearly label the container as "Hazardous Waste - this compound".
-
Containment: Ensure the container is securely sealed to prevent leaks or spills.
-
Waste Collection: Place the labeled container in a designated hazardous waste collection area.
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
B. Disposal of this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste - this compound Solution" and the approximate concentration and solvent composition.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: The container must be disposed of through a licensed hazardous waste contractor.
C. Disposal of Contaminated Labware and PPE
-
Segregation: All items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Labeling: The container must be clearly labeled "Hazardous Waste - this compound Contaminated Materials".
-
Disposal: Dispose of the container through the facility's hazardous waste management stream.
III. Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a labeled hazardous waste container.
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety & Handling Protocols for Laboratory-Grade Methanol
Disclaimer: The term "Dabinol" is not a recognized chemical identifier. This guide provides safety protocols for Methanol , a common laboratory solvent with significant health risks, as a representative example. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This document provides immediate safety, handling, and disposal information for laboratory professionals working with methanol. Adherence to these procedures is critical to minimize risks and ensure a safe operational environment.
Immediate Safety Information: Hazards & Exposure Limits
Methanol is a toxic, highly flammable liquid that can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] It can cause damage to the optic nerve, central nervous system, liver, and kidneys.[1][3] Methanol vapor and air mixtures are explosive.[4]
The following table summarizes occupational exposure limits for methanol vapor.
| Agency | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | IDLH (Immediately Dangerous to Life or Health) |
| OSHA | 200 ppm (8-hour) | - | - |
| NIOSH | 200 ppm (10-hour) | 250 ppm (15-min) | 6,000 ppm |
| ACGIH | 200 ppm (8-hour) | 250 ppm | - |
Data sourced from NIOSH, ACGIH, and OSHA documents.[4][5][6][7][8][9]
Required Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the task. However, the following provides a general guideline for handling methanol in a laboratory setting.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI-approved, splash-resistant safety goggles or a face shield.[4][9][10] | Protects against splashes and irritating vapors. |
| Hand Protection | Butyl or Viton® gloves are recommended for extended contact.[5] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[10] | Methanol is readily absorbed through the skin.[4][11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with appropriate-length sleeves.[10] Chemical-resistant apron and full-length pants should be worn. | Prevents skin contact with spills and protects from fire hazards. |
| Respiratory | Use only in a certified chemical fume hood.[3][10] If airborne concentrations exceed exposure limits or a fume hood is unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5][9] | Methanol vapor is toxic when inhaled.[2] |
Operational Plan: Step-by-Step Handling Protocol
Preparation & Handling:
-
Training: Ensure all personnel have been trained on the hazards of methanol and have read the SDS.[10]
-
Location: All work with methanol must be conducted within a certified chemical fume hood to minimize vapor inhalation.[3][10]
-
Ignition Sources: Methanol is highly flammable. Ensure the work area is free of open flames, sparks, hot surfaces, and static discharge sources.[3] Use only non-sparking tools and explosion-proof equipment.[12]
-
Grounding: Ground and bond containers when transferring methanol to prevent static electricity buildup.[3]
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Dispensing: When dispensing, pour slowly to avoid splashing. Keep containers sealed when not in use.[10][13]
Storage:
-
Store methanol in a cool, dry, well-ventilated area designated for flammable liquids.[6][10]
-
Keep containers tightly closed and store them away from strong oxidants, strong acids, and other incompatible materials.[3][4]
-
Ensure the storage area is secured and locked.
Emergency & Disposal Plan
Spill Response:
-
Small Spills (<1 Liter):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, cat litter).[3][12]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
-
Large Spills (>1 Liter):
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[5][10]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with large amounts of water for at least 15 minutes.[5][10]
-
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][5]
Disposal Plan:
-
Waste Collection: Never pour methanol down the drain.[13][14] All methanol-contaminated waste (including gloves, absorbent materials, and empty containers) must be collected as hazardous waste.
-
Containerization: Use a designated, properly labeled, and sealed waste container that is compatible with methanol.[14][15]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[15][16]
-
Disposal: Arrange for pickup by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[14][15]
Workflow & Safety Diagram
Caption: Workflow for the safe handling and disposal of methanol in a lab setting.
References
- 1. mgc-a.com [mgc-a.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. fishersci.com [fishersci.com]
- 4. CDC - METHANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. nj.gov [nj.gov]
- 6. airgas.com [airgas.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 8. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. cm-energy.com [cm-energy.com]
- 12. youtube.com [youtube.com]
- 13. ehs.com [ehs.com]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
